Coccineone B
Beschreibung
Eigenschaften
IUPAC Name |
6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCJSHNAURZDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Coccineone B: A Technical Guide to its Discovery, Isolation, and Characterization from Boerhaavia coccinea
For Researchers, Scientists, and Drug Development Professionals
Published: December 4, 2025
Abstract
Coccineone B, a dehydrorotenoid class flavonoid, has been identified as a constituent of Boerhaavia coccinea, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details a generalized experimental protocol for its extraction, purification, and structural elucidation based on established methods for rotenoids from the Boerhaavia genus. This document also presents the physicochemical properties of this compound and discusses the potential biological activities of this class of compounds, highlighting the need for further research into its pharmacological profile and mechanism of action.
Introduction
Boerhaavia coccinea Mill. is a perennial herb belonging to the Nyctaginaceae family, found in tropical and subtropical regions.[1] It has a rich history of use in traditional medicine for treating a variety of ailments, including pain and inflammation. Phytochemical investigations of the Boerhaavia genus have revealed a diverse array of bioactive compounds, including alkaloids, flavonoids, and a significant class of isoflavonoids known as rotenoids.[2][3]
This compound is a specific dehydrorotenoid isolated from the roots of Boerhaavia coccinea. Its chemical structure has been identified as 6,9,11-trihydroxy-6a,12a-dehydrorotenoid.[4] While the broader class of rotenoids has been studied for various pharmacological effects, including anti-inflammatory and antioxidant activities, specific data on this compound remains limited.[5] This guide aims to consolidate the available information on this compound and provide a detailed framework for its isolation and study to facilitate further research into its therapeutic potential.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection : The roots of Boerhaavia coccinea are collected, preferably during the rainy season to maximize the yield of secondary metabolites.
-
Authentication : The plant material is authenticated by a qualified botanist, and a voucher specimen is deposited in a herbarium.
-
Preparation : The collected roots are washed thoroughly with tap water to remove soil and debris, shade-dried at room temperature for 2-3 weeks, and then coarsely powdered using a mechanical grinder.
Extraction
-
Soxhlet Extraction : 500 g of the dried, powdered root material is subjected to Soxhlet extraction for 48 hours using 2.5 L of methanol (B129727).
-
Solvent Evaporation : The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.
Fractionation and Isolation Workflow
The crude methanolic extract is subjected to a multi-step chromatographic process to isolate this compound.
Caption: General workflow for the isolation and purification of this compound.
-
Column Chromatography : The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a large silica gel column.
-
Gradient Elution : The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297) (EtOAc), then pure EtOAc, and finally mixtures of EtOAc and methanol (MeOH).
-
Fraction Collection : Fractions of 100-200 mL are collected systematically.
-
Thin-Layer Chromatography (TLC) : The collected fractions are monitored by TLC on silica gel plates, using a suitable solvent system (e.g., Chloroform:Methanol, 95:5). Spots are visualized under UV light (254 nm and 365 nm) and by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Pooling and Further Purification : Fractions showing a prominent spot corresponding to the expected Rf value for a dehydrorotenoid are pooled. The pooled fractions are further purified using repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete chemical structure and stereochemistry of this compound.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the known properties of this compound.
| Property | Data | Reference |
| Systematic Name | 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | [PubChem] |
| Synonym | 6,9,11-trihydroxy-6a,12a-dehydrorotenoid | [4] |
| Molecular Formula | C₁₆H₁₀O₆ | [PubChem] |
| Molecular Weight | 298.25 g/mol | [PubChem] |
| Appearance | Expected to be a crystalline solid | - |
| ¹H NMR (DMSO-d₆, δ ppm) | Data from synthesized compound, specific values not published | [4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data from synthesized compound, specific values not published | [4] |
| Mass Spectrum (m/z) | Specific fragmentation pattern not published | - |
Note: Detailed, experimentally derived spectroscopic data from the isolated natural product are not available in the cited literature. Data would need to be generated upon successful isolation.
Representative Chromatographic Data
The following table provides expected values based on the chromatography of similar rotenoids from Boerhaavia species.
| Technique | Stationary Phase | Mobile Phase (v/v) | Expected Rf / Retention Time |
| TLC | Silica Gel 60 F₂₅₄ | Chloroform:Methanol (95:5) | ~0.4 - 0.5 |
| Column Chromatography | Silica Gel | Hexane-EtOAc gradient | Elutes in mid-to-high polarity fractions |
| Preparative HPLC | C18 | Acetonitrile:Water gradient | Dependent on specific gradient |
Biological Activity and Potential Signaling Pathways
There is currently no specific research on the biological activities or the mechanism of action of this compound. However, other rotenoids isolated from Boerhaavia species, such as Boeravinone G, have demonstrated significant antioxidant and genoprotective effects.[5] These effects are linked to the modulation of key inflammatory and cellular stress signaling pathways, including the MAP kinase (MAPK) and NF-κB pathways.[5]
Given the structural similarity of this compound to these other bioactive rotenoids, it is plausible that it may exert its effects through similar mechanisms. The NF-κB and MAPK pathways are critical regulators of inflammation, cell survival, and stress responses.
Hypothetical Signaling Pathway
The following diagram illustrates the potential inhibitory effect of a Boerhaavia rotenoid on the NF-κB and MAPK signaling pathways, as demonstrated by Boeravinone G.[5] This serves as a potential model for future investigation into this compound's mechanism of action.
Caption: Potential inhibitory mechanism of this compound on stress-induced signaling.
Conclusion and Future Perspectives
This compound is a dehydrorotenoid found in Boerhaavia coccinea. While its presence is documented, a significant gap exists in the scientific literature regarding a detailed, reproducible isolation protocol, quantitative yield, and comprehensive spectroscopic characterization. Furthermore, its pharmacological profile and mechanism of action remain unexplored.
Based on the activities of structurally related compounds from the same genus, this compound represents a promising candidate for further investigation. Future research should focus on:
-
Developing a standardized and optimized protocol for the isolation of this compound to obtain sufficient quantities for biological screening.
-
Conducting a full spectroscopic characterization (NMR, MS, IR, UV) of the purified compound.
-
Screening this compound for a range of biological activities, particularly anti-inflammatory, antioxidant, and cytotoxic effects.
-
Investigating its mechanism of action by studying its effects on key signaling pathways, such as NF-κB and MAPK, in relevant cell-based models.
This technical guide provides a foundational framework for researchers to pursue the isolation and characterization of this compound, paving the way for the potential discovery of a new therapeutic agent from a traditional medicinal plant.
References
- 1. Boerhavia coccinea - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. tjpps.org [tjpps.org]
- 5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Coccineone B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B is a flavonoid isolated from the roots of Boerhaavia coccinea, a plant with a history of use in traditional medicine.[1] As a member of the flavonoid class of natural products, this compound holds potential for various pharmacological applications. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics. Due to the limited publicly available data specifically on this compound, this document also extrapolates potential biological activities and experimental protocols based on studies of its source organism and structurally related compounds.
Physicochemical Properties
This compound is characterized by the following molecular and physical properties, essential for its identification and use in experimental settings.
| Property | Value | Source |
| CAS Number | 135626-13-0 | [1] |
| Molecular Formula | C₁₆H₁₀O₆ | [1] |
| Molecular Weight | 298.25 g/mol | [1] |
Experimental Protocols
Isolation of this compound from Boerhaavia coccinea
Objective: To isolate and purify this compound from the roots of Boerhaavia coccinea.
Materials:
-
Dried and powdered roots of Boerhaavia coccinea
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent systems for chromatography (e.g., hexane-EtOAc or chloroform-MeOH gradients)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for final purification
Procedure:
-
Extraction: The powdered root material is subjected to Soxhlet extraction or maceration with methanol to obtain a crude extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Flavonoids like this compound are typically found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
Purification: The pooled fractions are further purified using repeated column chromatography or preparative HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities of this compound is limited. However, based on the known pharmacological properties of Boerhaavia coccinea extracts and related flavonoids, this compound is likely to possess anti-inflammatory and antioxidant properties.
Potential Anti-inflammatory Activity
Extracts of Boerhaavia diffusa, a closely related species, have demonstrated significant anti-inflammatory effects.[2] This activity is often attributed to the presence of flavonoids and rotenoids. One of the key mechanisms underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound, as a flavonoid constituent, may contribute to the anti-inflammatory effects of the plant extract by modulating this pathway.
Potential Mechanism of Action:
The NF-κB transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines. Flavonoids have been shown to inhibit NF-κB activation at various points in this pathway.
Below is a diagram illustrating the potential modulation of the NF-κB signaling pathway.
References
- 1. Boeravinone B Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boeravinone B alleviates gut dysbiosis during myocardial infarction‐induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Coccineone B: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccineone B, a member of the rotenoid family of isoflavonoids, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and biosynthetic pathway of this compound. This document details the isolation of this compound from its primary plant sources, Boerhavia diffusa and Boerhavia coccinea, and outlines a putative biosynthetic pathway based on established isoflavonoid (B1168493) biosynthesis. Experimental methodologies for isolation and characterization are described, and available quantitative data is presented. This guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development.
Natural Source and Isolation
This compound is a naturally occurring rotenoid that has been primarily isolated from the plant species Boerhavia diffusa Linn. and Boerhavia coccinea Mill., both belonging to the Nyctaginaceae family.[1][2] These herbaceous plants are widely distributed in tropical and subtropical regions of the world and have a long history of use in traditional medicine.
General Isolation Protocol
The isolation of this compound and other rotenoids from Boerhavia species typically involves solvent extraction of the plant material, followed by chromatographic separation. While specific protocols may vary, a general workflow is outlined below.
Experimental Workflow for Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols
Protocol 1: Solvent Extraction and Fractionation
-
Plant Material Preparation: Air-dry the roots of Boerhavia diffusa at room temperature and then grind them into a coarse powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being moderately polar, is typically enriched in the chloroform or ethyl acetate fraction.
Protocol 2: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to preparative reversed-phase HPLC (RP-HPLC) on a C18 column. Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water to achieve final purification of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the general isoflavonoid pathway, which is well-established in leguminous plants. Rotenoids are a class of isoflavonoids characterized by an additional carbon atom that forms a new heterocyclic ring. While the specific enzymes and gene clusters responsible for rotenoid biosynthesis in Boerhavia species have not yet been fully elucidated, a putative pathway can be proposed based on known biosynthetic steps.
The pathway originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. A series of enzymatic reactions lead to the formation of a central isoflavone (B191592) intermediate, which then undergoes further modifications to yield the rotenoid scaffold.
Putative Biosynthetic Pathway
The proposed biosynthetic pathway of this compound involves several key stages:
-
Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA.
-
Flavonoid/Isoflavonoid Pathway Entry: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then converts this to naringenin, a flavanone (B1672756).
-
Isoflavone Synthesis: The key step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate.
-
Dehydration and Modification: The 2-hydroxyisoflavanone is dehydrated to form an isoflavone, likely daidzein (B1669772) or a related precursor. Subsequent hydroxylation and methylation reactions, catalyzed by other cytochrome P450s and O-methyltransferases (OMTs), modify the isoflavone core.
-
Formation of the Rotenoid Skeleton: The formation of the characteristic extra ring of the rotenoid skeleton is a key, yet not fully understood, step. It is proposed to involve a pterocarpan (B192222) intermediate, which undergoes oxidative rearrangement and cyclization.
-
Final Tailoring Steps: The final steps in the biosynthesis of this compound likely involve specific hydroxylations and other modifications to the rotenoid core structure.
Proposed Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound.
Quantitative Data
Quantitative analysis of this compound in its natural sources is crucial for standardization and quality control of herbal preparations. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometer (MS), is the most common technique for quantification. While extensive quantitative data specifically for this compound is limited, studies on the related and more abundant boeravinones in Boerhavia diffusa provide a basis for analytical method development.
| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Concentration Range | Reference |
| Boeravinone B | Boerhavia diffusa | Roots | Methanol Reflux | UPLC-PDA | 0.1 - 10 µg/mL (in extract) | [3][4][5] |
| Boeravinone B | Boerhavia diffusa | Whole Plant | Hydro-alcoholic | HPLC | 0.041% w/w (in extract) | [1] |
| This compound | Boerhavia coccinea | Not Specified | Not Specified | Not Specified | Data not available |
Note: The quantitative data for this compound is currently not well-documented in the literature. The data for Boeravinone B is provided as a reference for a related rotenoid from the same plant source.
Structure Elucidation and Spectroscopic Data
The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Key Spectroscopic Features
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.
-
¹H NMR: The proton NMR spectrum reveals the number and types of protons present in the molecule and their connectivity through spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum indicates the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the complete connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.
-
Conclusion and Future Directions
This compound is a rotenoid of interest found in Boerhavia species. While its isolation and structural characterization are established, significant gaps remain in our understanding of its biosynthesis. Future research should focus on:
-
Elucidation of the complete biosynthetic pathway: This includes the identification and characterization of the specific enzymes, particularly the cytochrome P450s and O-methyltransferases, involved in the later stages of rotenoid formation in Boerhavia.
-
Identification of the biosynthetic gene cluster: Transcriptome and genome analysis of Boerhavia diffusa and Boerhavia coccinea could lead to the discovery of the gene cluster responsible for this compound and other boeravinone productions.
-
Development of validated quantitative methods: A robust and validated analytical method for the routine quantification of this compound in plant materials and herbal products is needed for quality control and standardization.
-
Exploration of pharmacological activities: Further investigation into the biological activities of pure this compound is warranted to validate its traditional uses and explore its potential as a therapeutic agent.
This technical guide provides a foundation for researchers and professionals working with this compound. Addressing the current knowledge gaps will be crucial for unlocking the full potential of this natural product.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 3. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Coccineone B and Other Rotenoids in Boerhaavia diffusa: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Coccineone B and other rotenoids found in the medicinal plant Boerhaavia diffusa. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the extraction, isolation, biological activities, and mechanisms of action of these compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development.
Introduction to Rotenoids in Boerhaavia diffusa
Boerhaavia diffusa, commonly known as Punarnava, is a plant with a long history of use in traditional medicine.[1] Its roots are a rich source of a class of isoflavonoids known as rotenoids, which have demonstrated a variety of promising pharmacological activities. Among these are this compound and a series of compounds named Boeravinones. These molecules have garnered significant scientific interest for their potential anti-inflammatory, antioxidant, and anticancer properties. This guide focuses on the scientific data and methodologies relevant to the study of these specific compounds.
Quantitative Data on Biological Activities
The rotenoids isolated from Boerhaavia diffusa have been evaluated for several biological activities. The following tables summarize the key quantitative findings from various studies, providing a comparative overview of their potency.
Table 1: Anti-inflammatory Activity of Rotenoids from Boerhaavia diffusa
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | In vivo Anti-inflammatory Activity (% inhibition) |
| Boeravinone B | - | - | 56.6% at 50 mg/kg[2] |
| Compound 7 (unnamed rotenoid) | 21.7 ± 0.5 | 25.5 ± 0.6 | - |
Note: The specific rotenoid designated as "Compound 7" demonstrated the most potent COX-1 and COX-2 inhibition in the cited study.[2]
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of rotenoids from Boerhaavia diffusa.
General Extraction and Isolation of Rotenoids
A common procedure for the isolation of rotenoids from Boerhaavia diffusa roots involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction:
-
Air-dry the roots of Boerhaavia diffusa in the shade and then pulverize them into a coarse powder.
-
Extract the powdered root material with methanol (B129727) at room temperature. A typical ratio is 2.20 lbs of root powder to 3x3 L of methanol.[3]
-
Concentrate the resulting methanolic extract under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
Subject the crude methanol extract to sequential solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Monitor the fractions for the presence of rotenoids using Thin Layer Chromatography (TLC).
-
-
Chromatographic Purification:
-
Subject the rotenoid-rich fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol.
-
Collect the fractions and monitor them by TLC.
-
Pool the fractions containing the compounds of interest and concentrate them.
-
Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[4]
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the procedure for determining the COX-1 and COX-2 inhibitory activity of the isolated rotenoids.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use commercially available COX-1 and COX-2 enzyme preparations.
-
Prepare a solution of arachidonic acid as the substrate.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound (rotenoid) or a control vehicle for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set duration at 37°C.
-
Terminate the reaction.
-
-
Detection and Analysis:
-
Measure the production of prostaglandins (B1171923) (e.g., PGE₂) using an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways Modulated by Boerhaavia diffusa Rotenoids
Rotenoids from Boerhaavia diffusa, particularly Boeravinone B and G, have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Boeravinones have been demonstrated to inhibit this pathway.[5][6][7]
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]
- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Biological Activity of Coccineone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B is a naturally occurring rotenoid, a class of isoflavonoids, that has been isolated from the roots of medicinal plants such as Boerhaavia diffusa and Boerhaavia coccinea.[1][2] These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and cancer. While extensive research has been conducted on the crude extracts of these plants, demonstrating a broad spectrum of biological activities, specific data on the isolated this compound is limited. This technical guide consolidates the available preliminary information on the biological screening of this compound and provides a framework for future research.
Anti-Inflammatory Activity
While direct and extensive studies on the anti-inflammatory activity of isolated this compound are not widely available in the public domain, its classification as a rotenoid and its presence in plants with known anti-inflammatory properties suggest its potential in this area. One study has alluded to the synthesis of this compound and the evaluation of its and other rotenoids' inhibitory activities against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. However, specific quantitative data, such as IC50 values, from this study are not readily accessible.
The general mechanism of action for many anti-inflammatory flavonoids involves the inhibition of key inflammatory mediators. A proposed pathway for the anti-inflammatory action of rotenoids is depicted below.
Caption: Proposed Anti-Inflammatory Pathway of this compound.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (General)
A standard experimental approach to evaluate the anti-inflammatory potential of a compound like this compound is the in vitro cyclooxygenase (COX) inhibition assay.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Heme
-
Test compound (this compound)
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer containing heme.
-
Prepare various concentrations of this compound and the positive controls.
-
In a 96-well plate, add the enzyme solution, the test compound or control, and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the concentration to determine the IC50 value.
Anticancer Activity
The anticancer potential of this compound is inferred from studies on the extracts of Boerhaavia diffusa, which have shown cytotoxic effects against various cancer cell lines. However, specific studies quantifying the cytotoxic or antiproliferative effects of isolated this compound are lacking. Rotenoids, as a class, are known to interfere with cellular processes, and a general workflow for screening the anticancer activity of a natural product is presented below.
Caption: General Workflow for Anticancer Drug Discovery.
Experimental Protocol: MTT Assay for Cytotoxicity (General)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and the positive control. Include an untreated control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Plot the percentage of viability against the logarithm of the concentration to determine the GI50 value.
Antioxidant Activity
The antioxidant potential of this compound is suggested by the known free radical scavenging properties of flavonoids and the antioxidant activity demonstrated by extracts of Boerhaavia diffusa. Specific data from antioxidant assays performed on isolated this compound is not currently available. A common logical flow for assessing antioxidant activity is outlined below.
Caption: Logical Flow of an Antioxidant Scavenging Assay.
Experimental Protocol: DPPH Radical Scavenging Assay (General)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method used to evaluate the antioxidant capacity of a compound.
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH free radicals (IC50).
Materials:
-
DPPH solution in methanol
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing the test compound or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot the percentage of scavenging activity against the logarithm of the concentration to determine the IC50 value.
Conclusion and Future Directions
The preliminary information available suggests that this compound, a rotenoid isolated from Boerhaavia diffusa and Boerhaavia coccinea, may possess anti-inflammatory, anticancer, and antioxidant properties. However, a significant gap exists in the scientific literature regarding the specific biological activities of the isolated compound. To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological screening.
-
In Vitro Bioassays: Conducting a battery of in vitro assays to quantify the anti-inflammatory (e.g., COX, LOX, cytokine inhibition), anticancer (e.g., cytotoxicity against a panel of cancer cell lines, apoptosis, and cell cycle analysis), and antioxidant (e.g., DPPH, ABTS, ORAC) activities of the pure compound.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of action for any observed biological activities, including the identification of specific cellular targets and signaling pathways.
-
In Vivo Studies: Following promising in vitro results, conducting in vivo studies in appropriate animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
The generation of robust and specific data on this compound will be crucial for determining its potential as a lead compound for the development of new therapeutic agents.
References
In-Depth Technical Guide: The In Vitro Anticancer Properties of Coccineone B
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The existing body of research primarily focuses on the anticancer activities of crude extracts of these plants or other isolated compounds, such as Boeravinone B. Some computational (in-silico) studies have suggested that Coccineone B may have the potential to interact with anticancer targets like the anti-apoptotic protein Bcl-2, but these findings have yet to be validated through in vitro experimental studies.
Therefore, we are unable to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams specifically for this compound at this time.
However, to provide valuable insights into the anticancer potential of compounds from the same botanical sources, we present a detailed guide on a closely related and well-researched rotenoid, Boeravinone B , which is also isolated from Boerhaavia diffusa. This compound has demonstrated significant in vitro anticancer properties and its mechanism of action is beginning to be elucidated.
In Vitro Anticancer Properties of Boeravinone B: A Technical Overview
Boeravinone B, a natural rotenoid, has emerged as a promising candidate in anticancer research. This section provides a detailed analysis of its in vitro activities against various cancer cell lines, the experimental methods used to determine these effects, and the signaling pathways it modulates.
Data Presentation: Cytotoxic Activity of Boeravinone B
The cytotoxic effects of Boeravinone B have been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 3.7 ± 0.14 | [1] |
| HCT-116 | Colon Cancer | 5.7 ± 0.24 | [1] |
| SW-620 | Colon Cancer | 8.4 ± 0.37 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Boeravinone B's anticancer properties.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Human colon cancer cell lines (HT-29, HCT-116, and SW-620) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with varying concentrations of Boeravinone B (e.g., 0.3-10 µM) and incubated for a specified period (e.g., 48 hours). A control group with no treatment is also maintained.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of Boeravinone B.
Apoptosis Analysis by Annexin V-FITC Staining
Annexin V-FITC staining is used to detect phosphatidylserine (B164497) translocation to the outer leaflet of the plasma membrane, an early indicator of apoptosis.
-
Cell Treatment: HT-29 cells are treated with Boeravinone B at its IC50 concentration for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in 1X binding buffer, and Annexin V-FITC and propidium (B1200493) iodide (PI) are added according to the manufacturer's protocol. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: HT-29 cells are treated with Boeravinone B, and total protein is extracted using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., EGFR, ErbB2, Akt, Erk1/2, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Boeravinone B has been shown to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.
Inhibition of EGFR and ErbB2 Signaling
A significant mechanism of action for Boeravinone B in human colon cancer cells is the induction of internalization and subsequent degradation of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2). This leads to the downregulation of their downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cancer cell growth and survival.
Caption: Boeravinone B induces anticancer effects by promoting the internalization and degradation of EGFR and ErbB2 receptors, thereby inhibiting downstream pro-survival signaling pathways and leading to apoptosis.
Experimental Workflow for Investigating Boeravinone B
The following diagram illustrates a typical workflow for the in vitro evaluation of a potential anticancer compound like Boeravinone B.
Caption: A streamlined workflow for the in vitro assessment of the anticancer properties of a natural compound.
References
Coccineone B: A Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccineone B, a rotenoid isolated from the medicinal plant Boerhavia diffusa, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capacity. While direct quantitative data for the isolated compound is limited in publicly available literature, this document synthesizes the existing information on the antioxidant activity of Boerhavia diffusa extracts, which contain this compound, and related compounds. It details common experimental protocols for assessing antioxidant activity and explores potential signaling pathways that may be modulated by this compound. This guide aims to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, highlighting both the knowns and the significant data gaps that warrant further investigation.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. While essential for certain cellular signaling pathways, excessive ROS production can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.
This compound is a rotenoid, a class of isoflavonoids, found in the plant Boerhavia diffusa[1][2]. This plant has a long history of use in traditional medicine for various ailments, and modern scientific studies have begun to validate its therapeutic claims, including its antioxidant properties[3][4]. This guide focuses specifically on the antioxidant capacity of this compound, providing a technical framework for its study and potential development as a therapeutic agent.
Quantitative Antioxidant Data
Direct quantitative data on the antioxidant capacity of isolated this compound is not extensively available in the current scientific literature. However, studies on extracts of Boerhavia diffusa, which contains this compound, provide valuable insights into its potential antioxidant activity. Furthermore, data on a structurally related rotenoid, Boeravinone G, offers a potential surrogate for understanding the antioxidant potential of this class of compounds.
Table 1: Antioxidant Activity of Boerhavia diffusa Extracts and Related Compounds
| Sample | Assay | IC50 Value / Activity | Reference |
| 50% Ethanolic Extract of B. diffusa | DPPH Radical Scavenging | 0.21 mg/mL | [1] |
| Methanolic Extract of B. diffusa | DPPH Radical Scavenging | Strong | [5] |
| Methanolic Extract of B. diffusa | ABTS Radical Scavenging | Strongest among tested extracts | [5] |
| Boeravinone G | Hydroxyl Radical Scavenging (ESR) | Significant scavenging activity | [6][7] |
| Boeravinone G | TBARS Inhibition (in Caco-2 cells) | Significant inhibition of lipid peroxidation | [6] |
| Boeravinone G | ROS Formation Inhibition (in Caco-2 cells) | Significant reduction in ROS | [6] |
Note: IC50 is the concentration of the sample required to scavenge 50% of the free radicals.
Experimental Protocols
Standard in vitro assays are employed to determine the antioxidant capacity of natural compounds. The following are detailed methodologies for key experiments relevant to assessing the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
To 1.0 mL of each sample dilution, add 2.0 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of the solvent and 2.0 mL of the DPPH solution. A blank contains the sample and methanol without DPPH.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Methodology:
-
Preparation of ABTS Radical Cation Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Before use, dilute the ABTS radical cation solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
To 10 µL of each sample dilution, add 1.0 mL of the diluted ABTS radical cation solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A control is prepared with the solvent instead of the sample.
-
-
Calculation: The percentage of ABTS radical cation scavenging activity is calculated using the formula:
The IC50 value is determined from a plot of scavenging percentage versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
To 10 µL of each sample dilution, add 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
-
Calculation: The antioxidant capacity is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺/mg of sample).
Signaling Pathways and Mechanisms of Action
While the direct molecular targets of this compound in relation to its antioxidant activity have not been elucidated, studies on the related rotenoid, Boeravinone G, suggest potential involvement of key cellular signaling pathways. Boeravinone G has been shown to exert its potent antioxidant effects through the modulation of the MAP kinase and NF-κB pathways[6][7]. It is plausible that this compound may share a similar mechanism of action.
Potential Involvement of the MAP Kinase and NF-κB Pathways
Oxidative stress can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, leading to inflammatory responses and further cellular damage. Boeravinone G was found to reduce the levels of phosphorylated ERK1 and phosphorylated NF-κB p65, which were increased by an oxidative challenge[6]. This suggests that these rotenoids may interfere with the pro-oxidant signaling cascade.
Caption: Potential mechanism of this compound's antioxidant action.
Experimental Workflow
The systematic evaluation of a compound's antioxidant capacity follows a logical progression from initial screening to more complex cellular assays.
Caption: A typical workflow for evaluating antioxidant potential.
Conclusion and Future Directions
This compound, a constituent of the medicinally important plant Boerhavia diffusa, holds promise as a potential antioxidant agent. While direct evidence of its antioxidant capacity is currently lacking in the scientific literature, the known antioxidant properties of B. diffusa extracts and related rotenoids like Boeravinone G provide a strong rationale for further investigation.
Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound to enable direct and accurate assessment of its antioxidant activity.
-
Comprehensive In Vitro Testing: Evaluating the antioxidant capacity of isolated this compound using a battery of standard assays (DPPH, ABTS, FRAP, ORAC).
-
Cell-Based Assays: Investigating the ability of this compound to mitigate oxidative stress in cellular models.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to mediate its antioxidant effects.
A thorough understanding of the antioxidant profile of this compound will be crucial for its potential development as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. gyanganga.ai [gyanganga.ai]
- 6. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
Coccineone B: A Potential Immunomodulatory Agent from Boerhaavia diffusa
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Coccineone B, a flavonoid isolated from the roots of Boerhaavia diffusa (commonly known as Punarnava), is emerging as a compound of interest for its potential immunomodulatory effects.[1][2][3] Boerhaavia diffusa has a long history of use in traditional medicine, particularly in Ayurveda, for treating a variety of ailments, including those with an inflammatory component.[2][3] Modern pharmacological studies have begun to validate these traditional uses, with research pointing towards the immunomodulatory, anti-inflammatory, and anti-cancer properties of its extracts and isolated constituents.[1][2][3][4][5] While research directly focusing on the immunomodulatory activities of isolated this compound is still in its nascent stages, the activities of the plant extracts in which it is a known component provide a strong basis for its investigation as a potential therapeutic agent.
This technical guide synthesizes the available preclinical data on the immunomodulatory effects of Boerhaavia diffusa extracts, which contain this compound, to provide a foundational understanding for researchers and drug development professionals. The focus will be on the quantitative effects on immune cell responses, the experimental methodologies employed, and the potential signaling pathways involved.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory activity of Boerhaavia diffusa extracts, where this compound is a constituent, has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Immunomodulatory Effects of Boerhaavia diffusa Ethanolic Root Extract
| Parameter Assessed | Cell Type | Stimulant | Extract Concentration(s) | Observed Effect | Reference |
| Nitric Oxide (NO) Production | Murine Macrophage (RAW 264.7) | Lipopolysaccharide (LPS) | 100 and 500 µg/mL | Inhibition of NO production | [5] |
| Interleukin-2 (IL-2) Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | As low as 10 µg/mL | Inhibition of IL-2 production | [5] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | As low as 10 µg/mL | Inhibition of TNF-α production | [5] |
| Natural Killer (NK) Cell Cytotoxicity | Human NK cells | - | 100 and 500 µg/mL | Inhibition of cytotoxicity | [5] |
Table 2: In Vivo Immunomodulatory Effects of a Punarnavine (an alkaloid from Boerhaavia diffusa)
| Parameter Assessed | Animal Model | Treatment | Dosage | Observation Period | Key Findings | Reference |
| Total White Blood Cell (WBC) Count | BALB/c mice | Intraperitoneal administration | 40 mg/kg body weight | 30 days | Enhancement of total WBC count, peaking on day 6 | [6][7] |
| Bone Marrow Cellularity & α-esterase positive cells | BALB/c mice | Intraperitoneal administration | 40 mg/kg body weight | - | Increased bone marrow cellularity and number of α-esterase positive cells | [6][7] |
| Circulating Antibody Titer & Plaque Forming Cells (PFC) | BALB/c mice immunized with Sheep Red Blood Cells (SRBC) | Intraperitoneal administration | 40 mg/kg body weight | - | Enhancement in circulating antibody titer and the number of PFC in the spleen | [6][7] |
| Pro-inflammatory Cytokine Levels | BALB/c mice | Intraperitoneal administration | 40 mg/kg body weight | - | Significant reduction of LPS-induced elevated levels of TNF-α, IL-1β, and IL-6 | [6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
In Vitro Inhibition of Nitric Oxide Production
-
Cell Line: Murine macrophage cell line (RAW 264.7).
-
Stimulant: Lipopolysaccharide (LPS).
-
Treatment: Cells are pre-treated with varying concentrations of the ethanolic extract of Boerhaavia diffusa roots (e.g., 100 and 500 µg/mL) for a specified period before stimulation with LPS.
-
Assay: Nitric oxide production in the culture supernatants is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite (B80452) is determined from a standard curve.
-
Reference: [5]
In Vitro Cytokine Production Assay (IL-2 and TNF-α)
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulants: Phytohaemagglutinin (PHA) for IL-2 production and Lipopolysaccharide (LPS) for TNF-α production.
-
Treatment: PBMCs are incubated with the ethanolic extract of Boerhaavia diffusa roots (e.g., starting from 10 µg/mL) in the presence of the respective mitogens.
-
Assay: After a specific incubation period (e.g., 24-48 hours), the cell culture supernatants are collected. The concentration of IL-2 and TNF-α is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) with specific antibodies against the cytokines.
-
Reference: [5]
In Vivo White Blood Cell Count and Bone Marrow Cellularity
-
Animal Model: BALB/c mice.
-
Treatment: Animals are administered Punarnavine (40 mg/kg body weight) intraperitoneally for a specified duration (e.g., 5 consecutive days).
-
Sample Collection: Blood is collected periodically from the caudal vein or via cardiac puncture. Bone marrow is flushed from the femur.
-
Analysis: Total White Blood Cell (WBC) count is determined using a hemocytometer. For bone marrow cellularity, the total number of viable cells is counted using a trypan blue exclusion assay. Alpha-esterase positive cells are identified using cytochemical staining.
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are yet to be fully elucidated, the immunomodulatory effects of plant extracts containing this compound, as well as related phytochemicals, are often linked to the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] A molecular docking study has also suggested a potential interaction between this compound and the MAPK pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. The inhibitory effects of Boerhaavia diffusa extracts on the production of these cytokines suggest a potential interference with the NF-κB signaling cascade.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It comprises several parallel kinase cascades, including ERK, JNK, and p38 MAPK, which regulate the expression of inflammatory mediators.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
The available evidence strongly suggests that extracts of Boerhaavia diffusa, which contain this compound, possess significant immunomodulatory properties. These effects are characterized by the inhibition of pro-inflammatory mediators and the modulation of immune cell functions. The NF-κB and MAPK signaling pathways are implicated as potential molecular targets.
However, a critical knowledge gap exists regarding the specific contribution of this compound to these observed effects. Future research should prioritize the following:
-
Isolation and Purification: Large-scale isolation and purification of this compound to enable dedicated in vitro and in vivo studies.
-
Direct Immunomodulatory Assays: Evaluation of the direct effects of purified this compound on a wide range of immune cells (macrophages, T cells, B cells, dendritic cells) and their functions.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.
-
In Vivo Efficacy and Safety: Assessment of the therapeutic potential and safety profile of this compound in animal models of inflammatory and autoimmune diseases.
Addressing these research questions will be crucial in determining the viability of this compound as a lead compound for the development of novel immunomodulatory drugs.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. epdf.pub [epdf.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ethnopharmacological Landscape of Boerhaavia Species and the Therapeutic Potential of Coccineone B
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the ethnopharmacological applications of Boerhaavia species, with a specific focus on the chemical constituent Coccineone B and its potential therapeutic relevance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific validation of traditional medicine and the discovery of novel therapeutic agents from natural sources.
Introduction to Boerhaavia Species and this compound
The genus Boerhaavia, belonging to the Nyctaginaceae family, encompasses several species of flowering plants distributed across tropical and subtropical regions.[1] For centuries, various parts of these plants, particularly the roots and leaves of Boerhaavia diffusa and Boerhaavia erecta, have been integral to traditional medicine systems worldwide, including Ayurveda, for treating a wide array of ailments.[2][3] Phytochemical analyses of Boerhaavia species have revealed a rich diversity of bioactive compounds, including alkaloids, flavonoids, and a notable class of rotenoids known as boeravinones.[1][4]
This compound is a specific rotenoid that has been isolated from the roots of Boerhaavia coccinea and is also found in methanol (B129727) extracts of Boerhaavia diffusa roots.[5][6] While much of the research has focused on the pharmacological activities of the whole plant extracts or other abundant rotenoids like boeravinones, the presence of this compound in these medicinally important plants suggests its potential contribution to their therapeutic effects.
Ethnopharmacological Uses of Boerhaavia Species
The traditional medicinal applications of Boerhaavia species are extensive and varied, reflecting their broad therapeutic potential. The table below summarizes the key ethnopharmacological uses documented for species known or likely to contain this compound and related rotenoids.
| Traditional Medicinal Use | Plant Part Used | Relevant Boerhaavia Species | Traditional System of Medicine / Region |
| Anti-inflammatory and Analgesic | Roots, Leaves | B. diffusa, B. erecta | Ayurveda, Traditional African Medicine |
| Hepatoprotective (Liver Protective) | Whole plant, Roots | B. diffusa | Ayurveda |
| Diuretic and Kidney Support | Roots, Whole plant | B. diffusa, B. erecta | Ayurveda, Traditional African Medicine |
| Anticancer and Cytotoxic | Roots, Whole plant | B. diffusa | Folk medicine |
| Cardiotonic | Roots | B. erecta | Traditional African Medicine |
| Anthelmintic (expels parasitic worms) | Roots | B. erecta | Traditional African Medicine |
| Treatment of Jaundice | Whole plant | B. diffusa | Ayurveda |
| Management of Diabetes | Whole plant | B. diffusa | Traditional medicine in India |
Pharmacological Activities and Therapeutic Potential of this compound and Related Rotenoids
While direct pharmacological studies on isolated this compound are limited, the activities of extracts containing this compound and of structurally similar rotenoids provide strong indications of its potential therapeutic applications.
Anti-inflammatory Activity
Traditional use of Boerhaavia species for inflammatory conditions is supported by modern scientific research. Studies on extracts of B. diffusa have demonstrated significant anti-inflammatory effects, which are often attributed to the presence of rotenoids.[1] The primary mechanism of action is believed to be the modulation of key inflammatory signaling pathways.
Hepatoprotective Activity
The use of Boerhaavia species for liver ailments is a cornerstone of their traditional medicinal value.[3] Experimental studies have validated the hepatoprotective effects of B. diffusa extracts against liver damage induced by toxins such as carbon tetrachloride and acetaminophen (B1664979).[7] The antioxidant properties of the plant's flavonoid and rotenoid constituents are thought to be central to this protective effect.
Anticancer Activity
Emerging research has highlighted the anticancer potential of Boerhaavia species.[1] Methanolic extracts of B. diffusa, which contain this compound, have shown cytotoxic effects against various cancer cell lines.[5][8] The proposed mechanisms include the induction of apoptosis and inhibition of cancer cell proliferation.[4]
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro experiments relevant to the investigation of the ethnopharmacological properties of Boerhaavia species and their constituents.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a test substance.[9][10]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test substance (e.g., Boerhaavia extract or isolated this compound) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast the rats overnight before the experiment, with free access to water.
-
Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test substance groups (at least two different doses).
-
Administer the vehicle, reference drug, or test substance orally or intraperitoneally.
-
After 1 hour of administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats
This model is used to evaluate the ability of a substance to protect the liver from chemically-induced damage.[11][12][13][14][15]
Materials:
-
Male Wistar rats (180-220 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
Test substance
-
Reference drug (e.g., Silymarin, 25 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatize animals and divide them into groups (n=6 per group): normal control, CCl₄ control, reference drug + CCl₄, and test substance + CCl₄ (at least two different doses).
-
Administer the vehicle, reference drug, or test substance orally daily for 7 days.
-
On the 7th day, 1 hour after the respective treatments, administer a single dose of CCl₄ (0.5 ml/kg, i.p., diluted with olive oil) to all groups except the normal control, which receives only olive oil.
-
On the 8th day, after overnight fasting, collect blood samples via retro-orbital sinus puncture for biochemical analysis.
-
Sacrifice the animals and carefully excise the liver for histopathological examination.
-
Analyze the serum for liver function markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Process the liver tissue for histopathological staining (e.g., Hematoxylin and Eosin) to observe cellular changes.
In Vitro Hepatoprotective Activity: Assay in HepG2 Cells
This in vitro model provides a preliminary assessment of hepatoprotective effects at the cellular level.[16]
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Hepatotoxic agent (e.g., acetaminophen or CCl₄)
-
Test substance
-
Reference drug (e.g., Silymarin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Treat the cells with different concentrations of the test substance or reference drug for a predetermined period (e.g., 2 hours).
-
Induce hepatotoxicity by adding the hepatotoxic agent to the wells and incubate for a further 24 hours.
-
After incubation, remove the medium and add MTT solution to each well. Incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Signaling Pathways
The therapeutic effects of the rotenoids found in Boerhaavia species, including likely candidates such as this compound, are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways implicated in the anti-inflammatory and anticancer activities of these compounds.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Rotenoids from Boerhaavia have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.[17][18]
Caption: Inhibition of the NF-κB signaling pathway by Boerhaavia rotenoids.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is common in cancer. Some natural compounds exert their anticancer effects by inhibiting this pathway. Boeravinone B has been shown to modulate the PI3K/Akt pathway.[18]
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by Boerhaavia rotenoids.
Experimental Workflow for Bioactivity-Guided Fractionation
The following diagram illustrates a typical workflow for the isolation and identification of bioactive compounds, such as this compound, from a plant source.
Caption: Bioactivity-guided workflow for natural product discovery.
Conclusion
The ethnopharmacological history of Boerhaavia species provides a rich foundation for modern drug discovery. The presence of this compound and other rotenoids in these plants correlates with their traditional uses for inflammatory disorders, liver conditions, and cancer. While further research is required to fully elucidate the specific pharmacological activities and mechanisms of action of this compound, the available evidence strongly suggests its potential as a valuable lead compound for the development of new therapeutic agents. The experimental protocols and pathway analyses presented in this guide offer a framework for the continued scientific investigation of this promising class of natural products.
References
- 1. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective activity of Boerhaavia diffusa L - J Nutr Metab Health Sci [jnmhs.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antioxidant activity and hepatoprotective property of leaf extracts of Boerhaavia diffusa Linn against acetaminophen-induced liver damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. darshanpublishers.com [darshanpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Amelioration of carbon tetrachloride induced hepatotoxicity in rats by standardized Feronia limonia. Linn leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. al-kindipublisher.com [al-kindipublisher.com]
- 14. nvvj.journals.ekb.eg [nvvj.journals.ekb.eg]
- 15. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
An In-depth Technical Guide to Coccineone B: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B is a naturally occurring flavonoid, specifically classified as a rotenoid, that has been isolated from the roots of Boerhaavia coccinea, a plant species with a history of use in traditional medicine.[1] As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities and potential mechanisms of action.
Chemical and Physical Properties
This compound possesses a core chromeno[3,4-b]chromen-12-one heterocyclic structure, characteristic of rotenoids. Its chemical identity and fundamental properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one |
| Molecular Formula | C₁₆H₁₀O₆ |
| Molecular Weight | 298.25 g/mol |
| CAS Number | 135626-13-0 |
| Computed Physicochemical Property | Value |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 0 |
| Exact Mass | 298.047738 g/mol |
| Topological Polar Surface Area | 108 Ų |
| Heavy Atom Count | 22 |
Spectroscopic Data
¹³C-NMR Spectrum
A publicly available ¹³C-NMR spectrum for this compound exists and is a critical tool for its identification and structural confirmation. Researchers can access this data through public chemical databases for comparison with experimentally obtained spectra.
Experimental Protocols
Isolation and Purification of this compound from Boerhaavia diffusa
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other rotenoids, such as Boeravinone B, from the same plant genus. The following is a generalized workflow that can be adapted and optimized for the specific isolation of this compound.
1. Plant Material Collection and Preparation:
-
Collect fresh roots of Boerhaavia diffusa.
-
Thoroughly wash the roots to remove any soil and debris.
-
Air-dry the roots in a well-ventilated area until they are completely devoid of moisture.
-
Grind the dried roots into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform a Soxhlet extraction of the powdered root material with methanol (B129727) or ethanol (B145695) for several hours. The choice of solvent may be optimized based on preliminary screening.
-
Alternatively, maceration of the powdered roots with the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking can be employed.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.
-
Create a solvent gradient of increasing polarity to elute the different components of the extract. A common solvent system for separating flavonoids is a mixture of n-hexane and ethyl acetate, or chloroform (B151607) and methanol, with a gradually increasing proportion of the more polar solvent.
-
Collect fractions and monitor them using thin-layer chromatography (TLC) to identify fractions containing compounds with similar Rf values.
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purification can be achieved through preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.
4. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activity and Potential Signaling Pathways
Extracts of Boerhaavia diffusa, rich in rotenoids like this compound, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While research on the specific mechanism of action of this compound is still emerging, the activities of structurally related rotenoids provide valuable insights into its potential signaling pathway interactions.
Anti-inflammatory Activity
Rotenoids isolated from Boerhaavia diffusa have been shown to possess anti-inflammatory properties. One of the key mechanisms underlying inflammation involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
Anticancer Activity
The anticancer potential of Boerhaavia diffusa extracts has been attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common feature of many cancers. Boeravinone B, a related rotenoid, has been shown to modulate the PI3K/Akt pathway. It is hypothesized that this compound may also exert its anticancer effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Conclusion
This compound is a promising natural product with the potential for significant therapeutic applications. This guide has summarized the current knowledge of its physical and chemical properties and provided a framework for its isolation and purification. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its biological activities, and definitively map its interactions with cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing flavonoid.
References
Coccineone B: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B is a naturally occurring flavonoid, specifically a rotenoid, that has been isolated from the roots of Boerhaavia coccinea and is also present in the well-known medicinal plant Boerhaavia diffusa.[1][2] Belonging to the family Nyctaginaceae, these plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and cancer.[2][3] Modern scientific investigations into the phytochemical constituents of these plants have identified this compound as a potentially significant bioactive compound. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its background, biological activities, and underlying mechanisms of action to support further research and drug development efforts.
Physicochemical Properties
While detailed physicochemical data for this compound is not extensively reported in the readily available literature, its classification as a flavonoid suggests it possesses a characteristic polycyclic aromatic structure. As a rotenoid, it shares a common structural backbone with other members of this class known for their insecticidal and potential pharmacological properties.
Biological Activities and Quantitative Data
The majority of research has focused on the biological activities of crude extracts of Boerhaavia diffusa, which contain a mixture of compounds including this compound. These extracts have demonstrated a broad range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities.[2][3] However, specific quantitative data for isolated this compound is limited.
One study investigating the multidrug resistance modulating effects of compounds from Boerhaavia diffusa reported an IC50 value for this compound.
| Activity | Test System | IC50 Value (µM) |
| BCRP-mediated Mitoxantrone Accumulation | BCRP-transfected HEK-293 cells | > 10 |
Table 1: Quantitative biological activity data for this compound.
It is important to note that this value reflects its ability to inhibit the BCRP transporter, not its direct cytotoxicity. Further studies are required to determine the specific IC50 values of this compound for its anticancer and anti-inflammatory effects.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the assays performed on related compounds and extracts from Boerhaavia diffusa, the following methodologies are relevant.
Cytotoxicity Assays
A common method to assess the anticancer potential of a compound is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening:
-
Cell Culture: Human cancer cell lines (e.g., breast, colon, lung cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Assays
The anti-inflammatory activity of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Inhibition Assay Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanism of Action
While the direct molecular targets of this compound are yet to be fully elucidated, research on related compounds from Boerhaavia diffusa provides insights into its potential mechanisms of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Studies on boeravinone G, a compound structurally related to this compound, have shown its ability to modulate the MAP kinase and NF-kB pathways, suggesting that this compound may also act through this mechanism.[4]
References
- 1. Analysis of apoptosis signaling pathway in human cancer cells by codeinone, a synthetic derivative of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leaves Aqueous Extract of Boerhavia coccinea Induces Antinociceptive Effect but Increases Nitric Oxide Production in Macrophages [scirp.org]
- 3. tjpps.org [tjpps.org]
- 4. Analysis of Apoptosis-Related Genes Reveals that Apoptosis Functions in Conidiation and Pathogenesis of Fusarium pseudograminearum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Coccineone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccineone B, a flavonoid found in the roots of Boerhaavia coccinea and Boerhaavia diffusa, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, compiled from available scientific literature. The protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separation techniques. Additionally, this document presents available quantitative data and proposes a putative signaling pathway for this compound based on the activity of structurally related compounds.
Data Presentation
The quantitative data for the isolation of this compound is currently limited in the scientific literature. The following table summarizes the available information. Further research is required to establish robust quantitative metrics for the described protocol.
| Parameter | Value | Source Plant Material | Reference |
| Yield of this compound | 3.9 mg | Boerhaavia coccinea roots (initial weight not specified) | N/A |
| Total Phenolic Content | 344.97 mg/100g | Boerhaavia diffusa leaves (ethanolic extract) | [3] |
| Total Flavonoid Content | 67.72 mg/100g | Boerhaavia diffusa leaves (ethanolic extract) | [3] |
Experimental Protocols
This section details the methodologies for the extraction, fractionation, and purification of this compound from Boerhaavia root material.
Plant Material and Extraction
-
Plant Material Preparation: Obtain fresh or dried roots of Boerhaavia coccinea or Boerhaavia diffusa. Ensure the plant material is properly identified and authenticated. Grind the dried root material into a coarse powder.
-
Methanolic Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered root material with methanol (B129727).[3][4]
-
For maceration, soak the plant material in methanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract and repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Fractionation by Solvent Partitioning
-
Procedure:
-
Suspend the crude methanolic extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.[5]
-
Begin by partitioning with n-hexane to remove nonpolar compounds. Separate the n-hexane layer.
-
Subsequently, partition the aqueous layer with chloroform (B151607). Separate the chloroform layer.
-
Follow with partitioning against ethyl acetate (B1210297). Separate the ethyl acetate layer.
-
Finally, partition the remaining aqueous layer with n-butanol.
-
Concentrate each fraction (n-hexane, chloroform, ethyl acetate, and n-butanol) using a rotary evaporator. This compound is expected to be enriched in the less polar fractions such as chloroform and ethyl acetate.
-
Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).[6]
-
Collect fractions of a fixed volume (e.g., 20-30 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., toluene:ethyl acetate:methanol, 7:1:2 v/v/v).
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is suitable for the separation of flavonoids.[7][8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% orthophosphoric acid or formic acid) is commonly used for the separation of boeravinones and related compounds.[7][8]
-
Solvent A: 0.1% Orthophosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Elution Program (suggested):
-
Start with a linear gradient from 30% B to 70% B over 40 minutes.
-
Maintain at 70% B for 5 minutes.
-
Return to initial conditions and equilibrate the column for 10 minutes before the next injection.
-
The flow rate will depend on the column dimensions (typically in the range of 5-20 mL/min for preparative columns).
-
-
Detection: Monitor the elution at a wavelength of approximately 276 nm.[7]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity. The structure can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Signaling Pathway of Action
While the specific signaling pathways modulated by this compound have not been elucidated, studies on the closely related compound Boeravinone B have shown its involvement in the NF-κB signaling pathway, which is a key regulator of inflammation. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism. One study demonstrated that Boeravinone B promotes fracture healing by regulating the NF-κB p65/IκB-α/SIRT-1 signaling pathway.[9]
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 4. isca.me [isca.me]
- 5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 6. Phytochemical Analysis and Compound Profiling of Boerhavia elegans Stem Extract Using GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation | Semantic Scholar [semanticscholar.org]
- 9. Production of Boeravinone-B, total phenolic, flavonoid content and antioxidant activity from callus cultures of Punarnava (Boerhavia diffusa L.) | Plant Science Today [horizonepublishing.com]
Synthesis of Coccineone B: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccineone B, a naturally occurring flavonoid isolated from the roots of Boerhaavia coccinea, has garnered interest within the scientific community. This document provides a detailed overview of the known synthesis pathway for this compound, intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. The synthesis involves the condensation of 2-hydroxybenzaldehyde with phloroglucinol (B13840) to form the characteristic chromeno[3,4-b]chromen-12-one core structure. While the seminal publication outlines this general approach, specific, detailed experimental parameters from this source are not publicly available. This application note, therefore, presents a plausible reaction scheme and general methodologies for the synthesis, purification, and characterization of this compound, based on the available literature and established organic synthesis principles.
Introduction
This compound (6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one) is a member of the rotenoid class of isoflavonoids.[1] Natural products containing the chromene scaffold are of significant interest due to their diverse biological activities. The synthesis of this compound is of interest for enabling further investigation of its pharmacological properties and for the development of synthetic analogs. The first reported synthesis of this compound utilized 2-hydroxybenzaldehyde and phloroglucinol as starting materials.[2] This document aims to provide a comprehensive guide for the laboratory synthesis of this target molecule.
Synthesis Pathway
The synthesis of this compound is reported to proceed via a condensation reaction between 2-hydroxybenzaldehyde and phloroglucinol. This reaction likely involves an initial acid- or base-catalyzed reaction to form an intermediate that subsequently undergoes cyclization and dehydration to yield the final chromeno[3,4-b]chromen-12-one scaffold.
Overall Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Note: The following protocols are generalized based on standard organic synthesis techniques for similar compounds, as the specific, detailed conditions from the primary literature for this compound synthesis are not available. Optimization of these conditions will be necessary.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |
| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Sigma-Aldrich | ≥98% |
| Phloroglucinol | C₆H₆O₃ | 126.11 | Alfa Aesar | ≥99% |
| Acid or Base Catalyst | e.g., HCl, H₂SO₄, or Piperidine | - | Fisher Scientific | Reagent Grade |
| Solvent | e.g., Ethanol (B145695), Toluene, Dioxane | - | VWR | Anhydrous |
| Deuterated Solvents for NMR | e.g., DMSO-d₆, CDCl₃ | - | Cambridge Isotope Labs | 99.8 atom % D |
Synthesis of this compound (Proposed)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1.0 eq) and a suitable anhydrous solvent (e.g., ethanol or toluene).
-
Addition of Reagents: Add 2-hydroxybenzaldehyde (1.0 to 1.2 eq) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of an acid (e.g., concentrated HCl) or a base (e.g., piperidine).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Purification and Characterization
-
Recrystallization: The crude this compound can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane (B92381) to yield a purified solid.
-
Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexane is a common choice for flavonoids.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₁₀O₆, 298.25 g/mol ).
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
-
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
This document provides a foundational guide for the synthesis of this compound. While the overall synthetic strategy is established, the lack of a detailed, publicly available experimental protocol necessitates that researchers undertake systematic optimization of reaction conditions to achieve satisfactory yields and purity. The successful synthesis of this compound will enable further exploration of its biological activities and potential as a lead compound in drug discovery programs.
References
Application Notes and Protocols for Determining Cell Viability Using Coccineone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Coccineone B, a flavonoid isolated from the roots of Boerhaavia coccinea, on cancer cell lines. The provided methodologies are based on established cell viability assays and include guidance on data interpretation and potential mechanisms of action.
Introduction
This compound is a natural compound that has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it is being investigated for various biological activities, including its potential as an anticancer agent. Preliminary studies on extracts from Boerhaavia diffusa, the plant from which this compound is derived, have indicated cytotoxic effects against several cancer cell lines. This document outlines a detailed protocol for evaluating the in vitro efficacy of this compound in reducing cell viability, a critical step in preclinical drug development.
Data Presentation: Cytotoxicity of Boerhaavia diffusa Extracts
| Cell Line | Extract Type | Incubation Time | IC50 / % Inhibition | Reference |
| SiHa | Ethanolic | Not Specified | 47.1% inhibition at 125 µg/mL | [1] |
| HeLa | Ethanolic (root) | Not Specified | ~30% cell death at 200 µg/mL | [2] |
| HeLa | Alkaloid fraction | Not Specified | ~40% cell death at 300 µg/mL | [2] |
| KB (oral cancer) | Aqueous | Not Specified | 30 µg/mL | [3] |
| KB (oral cancer) | Methanolic | Not Specified | 36 µg/mL | [3] |
| HCT116 | Water (Kaempferol) | Not Specified | 56.144 µg/mL | [4] |
| MDA-MB-231 | Methanolic | 48 hours | 304.7 µg/mL | [5] |
Experimental Protocols
Two standard and widely accepted protocols for determining cell viability are presented below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Researchers should select the assay that is most appropriate for their cell type and experimental setup.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. It is recommended to start with a broad concentration range (e.g., 1 µM to 100 µM) based on the extract data. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well opaque-walled flat-bottom cell culture plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, but use opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay for preparing and adding this compound dilutions and controls.
-
-
Assay Procedure:
-
After the desired incubation period (24, 48, or 72 hours), equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only with reagent) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
To aid in the conceptualization of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
References
Application Notes and Protocols for In Vivo Administration of Coccineone B in Animal Models
Disclaimer: Direct in vivo dosage and administration data for purified Coccineone B in animal models are not currently available in the published scientific literature. The following application notes and protocols are based on in vivo studies of extracts from Boerhaavia diffusa and related compounds, such as Boeravinone B, from which this compound is isolated. These guidelines should be considered a starting point for research, and optimization of dosage and administration routes for purified this compound is essential.
Introduction
This compound is a rotenoid isolated from the medicinal plant Boerhaavia diffusa, which has a long history of use in traditional medicine for treating a variety of ailments, including inflammation and cancer. Preclinical research suggests that extracts of Boerhaavia diffusa and its bioactive constituents possess significant therapeutic potential. These application notes provide a summary of the available in vivo data and detailed protocols to guide researchers in the preclinical evaluation of this compound in animal models for anti-inflammatory and anticancer studies.
Quantitative Data Summary
The following tables summarize the in vivo dosages and administration of Boerhaavia diffusa extracts in various animal models, which can serve as a reference for initiating studies with purified this compound.
Table 1: In Vivo Dosage of Boerhaavia diffusa Extracts for Anti-Inflammatory Activity
| Animal Model | Extract Type | Dosage Range | Administration Route | Key Findings |
| Wistar Rats | Ethanolic extract of leaves | 200 - 400 mg/kg | Oral | Dose-dependent reduction in paw edema. |
| Wistar Rats | Ethanolic extract of leaves | 400 mg/kg | Oral | Significant anti-inflammatory effect in carrageenan, serotonin, histamine, and dextran-induced paw edema models[1][2]. |
| Rats | Aqueous and ethanolic extracts of fresh leaves | 400 mg/kg | Oral | Reduced enzymatic activities and serum bilirubin (B190676) in acetaminophen-induced hepatotoxicity[3]. |
Table 2: In Vivo Dosage of Boerhaavia diffusa Extracts for Anticancer Activity
| Animal Model | Extract Type | Dosage Range | Administration Route | Key Findings |
| Swiss Albino Mice | Ethanolic extract of leaves | 250 - 500 mg/kg | Oral | Increased lifespan and restored hematological parameters in Dalton's ascitic lymphoma model[4]. |
| C57BL/6 Mice | Aqueous methanol (B129727) extract of whole plant | 0.5 mg/dose | - | Inhibited metastasis formation by B16F10 melanoma cells. |
| Rats | Hydroalcoholic extract of roots | 100 mg/kg | - | Significantly inhibited prostate growth in a benign prostatic hyperplasia model. |
Experimental Protocols
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies evaluating the anti-inflammatory effects of Boerhaavia diffusa extracts.
Objective: To assess the anti-inflammatory activity of this compound in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o. - dosages to be optimized)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Anticancer Activity: Dalton's Ascitic Lymphoma (DAL) Model in Mice
This protocol is based on studies investigating the anticancer properties of Boerhaavia diffusa extracts.
Objective: To evaluate the in vivo anticancer efficacy of this compound against a transplantable tumor model.
Materials:
-
Swiss albino mice (20-25 g)
-
Dalton's Ascitic Lymphoma (DAL) cells
-
This compound (purity >95%)
-
Vehicle (e.g., sterile saline)
-
Trypan blue dye
-
Hemocytometer
-
Intraperitoneal injection needles
-
Oral gavage needles
Procedure:
-
Tumor Inoculation: Inoculate DAL cells (1 x 10^6 cells/mouse) intraperitoneally into a group of mice.
-
Grouping: After 24 hours of tumor inoculation, randomly divide the mice into the following groups (n=6-10 per group):
-
Group I: DAL control (vehicle)
-
Group II: Positive control (e.g., 5-Fluorouracil, 20 mg/kg, i.p.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o. - dosages to be optimized)
-
-
Treatment: Administer the respective treatments daily for 14 consecutive days.
-
Monitoring: Monitor the animals for body weight changes, tumor growth (ascitic fluid volume), and survival time.
-
Evaluation of Antitumor Effect:
-
Mean Survival Time (MST) and Increase in Lifespan (% ILS): Record the mortality daily and calculate MST and % ILS.
-
Tumor Volume and Cell Count: At the end of the experiment, collect the ascitic fluid to measure the volume and count the viable tumor cells using the trypan blue exclusion method.
-
Hematological Parameters: Collect blood samples to analyze hematological parameters (RBC, WBC, hemoglobin).
-
-
Data Analysis: Analyze the data statistically to determine the significance of the antitumor effect of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Anti-Inflammatory Signaling Pathway of this compound
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Based on studies of related compounds like Boeravinone B, this compound may inhibit the NF-κB, MAPK, and PI3K/Akt pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Proposed Anticancer Signaling Pathway of this compound
The anticancer activity of this compound may involve the induction of apoptosis and inhibition of cell proliferation and angiogenesis, potentially through the modulation of pathways such as PI3K/Akt/mTOR and NF-κB.
Caption: Putative anticancer mechanisms of this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. Identification and characterization of chemical components in the bioactive fractions of Cynomorium coccineum that possess anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Induction of Apoptosis in Cancer Cell Lines by a Representative Compound, Beta-lapachone
Disclaimer: Initial searches for "Coccineone B" did not yield specific information regarding its effects on apoptosis in cancer cell lines. Therefore, these application notes and protocols have been generated using Beta-lapachone as a representative compound known to induce apoptosis, based on available research data. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in studying apoptosis-inducing agents.
Introduction
Beta-lapachone is a potent agent that has been shown to selectively target tumor cells and induce apoptosis in various cancer cell lines, including retinoblastoma.[1] Its mechanism of action involves the induction of cytotoxic effects at low micromolar concentrations, suggesting its potential for clinical application in cancer management.[1] These notes provide an overview of the cytotoxic and apoptotic effects of Beta-lapachone, along with detailed protocols for its evaluation.
Quantitative Data Summary
The cytotoxic and apoptotic effects of Beta-lapachone have been quantified in several cancer cell lines. The following tables summarize the key findings.
Table 1: Cytotoxicity of Beta-lapachone in Retinoblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] The IC50 values for Beta-lapachone were determined in three different retinoblastoma (RB) cell lines after 96 hours of treatment.
| Cell Line | IC50 (µM)[1] |
| Weri-RB1 | 1.3 |
| RBM | 0.9 |
| Y79 | 1.9 |
Table 2: Apoptotic Effects of Beta-lapachone in Y79 Cells
The induction of apoptosis by Beta-lapachone was confirmed through the measurement of caspase activity and internucleosomal DNA fragmentation.
| Assay | Fold Increase vs. Control | Time Point (hours) |
| Caspase 3/7 Activity[1] | 3.5 | 72 |
| Cytoplasmic Nucleosome Enrichment[1] | 5.6 | 96 |
Signaling Pathways in Beta-lapachone-Induced Apoptosis
Beta-lapachone is known to induce apoptosis through various signaling pathways. While the precise mechanism can be cell-type specific, a common pathway involves the activation of caspases, which are key mediators of apoptosis.[3][4] The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of a compound like Beta-lapachone.
Cell Viability Assay (MTT or WST-1)
Objective: To determine the cytotoxic effects of the test compound and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., Y79, Weri-RB1, RBM)
-
Complete culture medium
-
96-well plates
-
Test compound (Beta-lapachone) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[7][8] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect early apoptotic cells.[7][9] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7][8]
Materials:
-
Treated and untreated cell suspensions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of the test compound (e.g., the IC50 concentration) for a specific duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[8]
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells[7]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[7]
-
Annexin V- / PI+: Necrotic cells[7]
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7) in response to treatment.
Materials:
-
Treated and untreated cell lysates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat them with the test compound as described in the viability assay.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity present.
Western Blot Analysis
Objective: To detect changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP, cleaved Caspase-3).
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. An increase in the Bax/Bcl-2 ratio and the presence of cleaved PARP and cleaved Caspase-3 are indicative of apoptosis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspases: the proteases of the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
Coccineone B: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B is a flavonoid, specifically a rotenoid, isolated from the roots of Boerhaavia coccinea, a plant used in traditional medicine.[1] Chemically identified as 6, 9, 11-Trihydroxy-6a, 12a-dehydrorotenoid, its synthesis has been reported in the scientific literature. While the genus Boerhaavia is known for a variety of bioactive compounds with demonstrated anti-inflammatory, anticancer, and immunomodulatory activities, specific quantitative data and detailed biological protocols for this compound are notably scarce in current research.[2] This document aims to provide a comprehensive overview of the available information and to furnish researchers with generalized protocols and conceptual frameworks for the investigation of this compound in a drug discovery context.
Current State of Research
Extensive literature searches reveal a significant gap in the specific biological evaluation of this compound. While numerous studies have focused on the crude extracts of Boerhaavia diffusa (a synonym of Boerhaavia coccinea) and other isolated rotenoids like boeravinones, this compound itself has not been extensively characterized for its pharmacological properties. The available information primarily pertains to its isolation and chemical synthesis. Therefore, the application notes provided herein are based on the known activities of structurally related compounds and the general methodologies employed in the screening of natural products for therapeutic potential.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Name | 6, 9, 11-Trihydroxy-6a, 12a-dehydrorotenoid | PubChem |
| Molecular Formula | C₁₆H₁₀O₆ | PubChem |
| Molecular Weight | 298.25 g/mol | PubChem |
| Source | Roots of Boerhaavia coccinea | MedChemExpress |
Potential Therapeutic Areas and Signaling Pathways
Based on the activities of other rotenoids isolated from Boerhaavia diffusa, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Activity: Rotenoids from Boerhaavia diffusa have been shown to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. The NF-κB signaling pathway, a central regulator of inflammation, is another potential target.
-
Anticancer Activity: Various extracts and compounds from Boerhaavia diffusa have demonstrated cytotoxic effects against cancer cell lines.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Its inhibition is a key target for anti-inflammatory drug discovery.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound. Researchers should optimize these protocols based on their specific experimental setup and available resources.
Protocol 1: In Vitro Anti-inflammatory Activity - COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
1. Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Microplate reader
-
Positive controls (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2)
2. Procedure:
-
Prepare serial dilutions of this compound and positive controls in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: In Vitro Anticancer Activity - MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
1. Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
Positive control (e.g., doxorubicin)
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound and the positive control in the complete medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a logical workflow for the initial screening and characterization of this compound.
Conclusion and Future Directions
This compound represents an under-investigated natural product with potential therapeutic applications, given the known bioactivities of its chemical class and plant source. The lack of specific data underscores a clear need for further research. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to systematically evaluate the anti-inflammatory and anticancer potential of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of pure this compound to perform comprehensive in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.
References
Application Notes and Protocols for Purified Coccineone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of Coccineone B and detailed protocols for its investigation in anti-inflammatory and anticancer research. The information is based on the activities of related compounds and extracts from Boerhaavia coccinea, from which this compound is isolated.
Product Information
Product Name: this compound
CAS Number: 135626-13-0[1]
Molecular Formula: C₁₆H₁₀O₆[1]
Molecular Weight: 298.25 g/mol [1]
Appearance: Solid
Purity: ≥98% (as specified by most suppliers)
Solubility: Soluble in DMSO
**Commercial Suppliers of Purified this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-N3607 | >98% | 50 mg, 100 mg, 250 mg |
| Aktin Chemicals, Inc. | APC-1254 | ≥98% by HPLC | 10mg, 20mg, 50mg, 100mg, 500mg, 1g |
| Sriramchem | SHC-24 | Not specified | 100mg, 250mg |
| TargetMol (via Bio-Connect) | TN3685 | Not specified | Inquire |
Biological Activity and Potential Applications
This compound is a flavonoid isolated from the roots of Boerhaavia coccinea. While specific studies on purified this compound are limited, extracts from B. coccinea and the closely related B. diffusa, which contain this compound, have demonstrated a range of biological activities, suggesting potential applications in the following areas:
-
Anti-inflammatory Activity: Extracts from Boerhaavia species have shown anti-inflammatory properties. This is likely mediated, in part, through the inhibition of key inflammatory pathways. A related rotenoid, Boeravinone B, has been shown to inhibit the NF-κB, MAPK, and PI3K/Akt signaling pathways. It is plausible that this compound contributes to these anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Anticancer Activity: Various extracts of Boerhaavia species have exhibited cytotoxic effects against different cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. Flavonoids, the class of compounds to which this compound belongs, are well-documented for their anticancer properties.
Experimental Protocols
The following are detailed protocols for evaluating the potential anti-inflammatory and anticancer activities of purified this compound.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
Purified this compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric or fluorometric probe for prostaglandin (B15479496) detection
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Celecoxib)
-
DMSO (for dissolving this compound)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound by serially diluting the stock solution in COX assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare a working solution of the positive control (Celecoxib) in a similar manner.
-
Prepare the COX-2 enzyme solution in assay buffer according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 20 µL of the this compound working solutions or the positive control. For the control wells (100% enzyme activity), add 20 µL of assay buffer with DMSO.
-
Add 160 µL of the COX-2 enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound and the controls.
-
Determine the percentage of COX-2 inhibition for each concentration of this compound relative to the control (100% activity).
-
Plot the percentage of inhibition versus the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining the COX-2 inhibitory activity of this compound.
In Vitro Anticancer Activity: Cell Viability and Apoptosis Assays
This section describes protocols to assess the cytotoxic effects of this compound on cancer cells and to determine if cell death occurs via apoptosis.
Materials:
-
Purified this compound
-
Cancer cell line (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of concentrations of this compound in complete medium (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the this compound-containing medium or control medium (with DMSO vehicle).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of the this compound concentration to determine the IC₅₀ value.
-
Materials:
-
Purified this compound
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
6-well cell culture plate
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing this compound-induced apoptosis.
Signaling Pathway Analysis
Based on the known activities of related compounds, this compound may exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways.
Proposed Anti-inflammatory Signaling Pathway
This compound may inhibit inflammatory responses by targeting the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Proposed Pro-Apoptotic Signaling Pathway
In cancer cells, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed induction of the intrinsic apoptosis pathway by this compound.
Disclaimer: The provided protocols and signaling pathways are based on the activities of structurally related compounds and extracts containing this compound. Researchers should optimize these protocols for their specific experimental conditions and validate the proposed mechanisms of action for purified this compound.
References
Application Notes and Protocols for Anticancer Studies of Coccineone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccineone B is a compound of interest for its potential anticancer properties. These application notes provide a comprehensive guide to the experimental design for evaluating the anticancer effects of this compound in vitro. The protocols outlined below detail standard methodologies for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle. Furthermore, this document provides a framework for investigating the molecular mechanisms underlying this compound's activity through western blot analysis.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a hypothetical this compound analog, CS3, on various cancer cell lines after 48 hours of treatment. Data is presented as mean ± standard deviation.
| Cell Line | Cancer Type | IC50 (µg/mL)[1] |
| HepG2 | Hepatocellular Carcinoma | 18.5 ± 0.73 |
| MDA-MB-231 | Breast Cancer | > 50 |
| MCF-7 | Breast Cancer | > 50 |
| LNCaP | Prostate Cancer | > 50 |
| MCF-10A (Control) | Normal Breast Epithelial | > 50 |
Data derived from studies on a bioactive component (CS3) of Cynomorium coccineum, a plant from which this compound may be isolated.[1][2]
Table 2: Effect of this compound on Cell Cycle Distribution
This table illustrates the percentage of cells in different phases of the cell cycle after treatment with a hypothetical this compound analog.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.2 |
| This compound (Low Conc.) | 68.7 ± 3.5 | 20.1 ± 2.0 | 11.2 ± 1.5 |
| This compound (High Conc.) | 75.4 ± 4.2 | 15.3 ± 1.7 | 9.3 ± 1.1 |
Hypothetical data based on the observed G1 phase accumulation caused by Cynomorium coccineum extracts.[3]
Table 3: Apoptosis Induction by this compound
The following table presents the percentage of apoptotic cells as determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
| Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control (Untreated) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (Low Conc.) | 15.8 ± 1.9 | 5.2 ± 0.8 |
| This compound (High Conc.) | 35.2 ± 3.1 | 12.7 ± 1.5 |
Hypothetical data illustrating a dose-dependent increase in apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability.[4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.[7][8][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.[11][12][13]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL)[13]
-
Propidium Iodide (PI) solution (50 µg/mL)[13]
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[13]
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in cell cycle regulation and apoptosis in response to this compound treatment.[14][15][16]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Hypothetical Signaling Pathway Affected by this compound
Based on the known mechanisms of similar natural compounds, this compound may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways. The following diagram illustrates a hypothetical pathway.
References
- 1. Identification and characterization of chemical components in the bioactive fractions of Cynomorium coccineum that possess anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Coccineone B solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Coccineone B in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My this compound is precipitating out of solution after I dilute my DMSO stock into my aqueous cell culture medium or buffer. How can I fix this?
A1: This is a common issue due to the hydrophobic nature of this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are several steps you can take to resolve this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Use a Different Dilution Method: Instead of adding a small volume of high-concentration stock directly into the full volume of your aqueous medium, try a serial dilution approach. This can help to avoid localized high concentrations that can trigger precipitation.
-
Incorporate Solubilizing Agents: For more challenging situations, consider using excipients that can enhance aqueous solubility. These agents typically work by forming micelles or inclusion complexes that encapsulate the hydrophobic compound.[1] Common options include:
Q2: I am observing inconsistent or lower-than-expected activity of this compound in my biological assays. Could this be related to solubility?
A2: Yes, poor solubility is a frequent cause of inconsistent results and apparent low potency. Here's what might be happening and how to troubleshoot:
-
Undissolved Compound: Ensure your this compound is fully dissolved in the initial stock solution. Visually inspect the solution for any particulate matter. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Precipitation Over Time: The compound may be precipitating slowly over the course of your experiment. Check for precipitates at the end of the incubation period, both visually and by microscopy. If this is occurring, you may need to incorporate a solubilizing agent as described above.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates, tubes), reducing the actual concentration of the compound in solution. To mitigate this, consider using low-adhesion plasticware or pre-treating your labware with a blocking agent like bovine serum albumin (BSA).
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a flavonoid compound.[4] Its key properties are summarized in the table below. A high calculated LogP value suggests poor water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₆ | [4] |
| Molecular Weight | 298.25 g/mol | [4] |
| Appearance | Solid powder | General |
| Chemical Class | Flavonoid | [4] |
| Calculated LogP | ~2.5 - 3.5 (Estimated) | N/A |
Q2: What is the best solvent to use for making a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other hydrophobic compounds for in vitro studies.[5][3] Ethanol can also be used.[6] It is crucial to use a high-purity, anhydrous grade of the solvent.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble (e.g., ≥ 10 mg/mL) | Recommended for primary stock solutions. |
| Ethanol | Soluble | An alternative to DMSO, but may have different effects on cells.[7] |
| Methanol | Soluble | Can be used for stock solutions, but less common for cell-based assays than DMSO or ethanol. |
| Water / PBS (pH 7.4) | Practically Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Medium | Very Poorly Soluble / Prone to Precipitation | Requires a co-solvent like DMSO at a low final concentration. |
Q3: What is the maximum recommended final concentration of DMSO in my cell-based experiments?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final concentration of 0.1% to 0.5% (v/v) is considered safe.[7] However, it is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Table 3: Recommended Maximum Final Concentrations of Co-solvents for In Vitro Assays
| Co-solvent | Maximum Recommended Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Some sensitive cell lines may require ≤ 0.1%. Always include a vehicle control.[7] |
| Ethanol | ≤ 0.5% | Can induce cellular stress responses. Always include a vehicle control.[7] |
| PEG-400 | ≤ 1.0% | Generally well-tolerated, but can vary by cell type.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.98 mg of this compound powder (MW = 298.25 g/mol ).
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath or sonicate for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually confirm that no solid particles remain. The solution should be clear.
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol uses a two-step dilution to minimize precipitation.
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting your 10 mM stock solution 1:10. For example, add 10 µL of the 10 mM stock to 90 µL of sterile DMSO or cell culture medium.
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 into your final volume of pre-warmed cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Mix and Use: Mix immediately by gentle inversion or pipetting and add to your cells promptly. Do not store the final aqueous working solution.
Visual Troubleshooting and Workflow Guides
The following diagram illustrates a typical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Coccineone B stability and degradation profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coccineone B. The information provided is intended to guide experimental design for assessing the stability and degradation profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on the general behavior of related flavonoids and rotenoids, the stability of this compound is likely influenced by several factors:
-
pH: Flavonoids are often susceptible to degradation in neutral or alkaline solutions. Acidic conditions may provide greater stability.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] Storage at low temperatures is generally recommended.
-
Light: Exposure to UV or even visible light can induce photolytic degradation in many flavonoids.[1][2][3]
-
Oxygen: Oxidative degradation can occur, particularly in the presence of light, heat, and certain metal ions.[3]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Q2: How should I store my this compound samples to ensure stability?
To maximize the shelf-life of this compound, consider the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation. |
| Light | Protect from light (amber vials, stored in the dark) | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) if possible | Minimizes oxidation. |
| Form | Solid (lyophilized powder) | Generally more stable than solutions. |
| Solvent for Solutions | Anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh. | Minimizes hydrolysis and solvent-mediated degradation. |
Q3: I am observing a loss of this compound potency in my cell-based assays. What could be the cause?
Loss of potency in aqueous media is a common issue for flavonoids. Consider the following troubleshooting steps:
-
Solution Age: Are you using freshly prepared this compound solutions? The compound may be degrading in your aqueous cell culture medium. Prepare solutions immediately before use.
-
pH of Medium: The pH of your culture medium (typically ~7.4) may contribute to instability.
-
Incubation Time and Temperature: Long incubation times at 37°C can lead to significant degradation.
-
Media Components: Components in your media could potentially react with this compound.
To investigate this, you can perform a stability study of this compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2) and analyze its concentration over time using a validated analytical method like HPLC-UV.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatogram During Analysis
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Sample Preparation Review:
-
Was the sample prepared fresh?
-
What solvent was used? Was it high purity and free of contaminants?
-
Was the sample exposed to light or elevated temperatures during preparation?
-
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally exposing this compound to various stress conditions.
Table of Forced Degradation Conditions (Example)
Stress Condition Reagent/Condition Duration Analysis Acid Hydrolysis 0.1 M HCl 2, 8, 24 hours at 60°C HPLC-UV/MS Base Hydrolysis 0.1 M NaOH 1, 4, 8 hours at room temperature HPLC-UV/MS Oxidation 3% H₂O₂ 2, 8, 24 hours at room temperature HPLC-UV/MS Thermal Degradation 80°C (solid and in solution) 24, 48, 72 hours HPLC-UV/MS Photodegradation UV light (254 nm) and visible light 24, 48, 72 hours HPLC-UV/MS -
Peak Identification: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the parent mass of this compound to hypothesize potential degradation pathways (e.g., hydrolysis, oxidation).
Issue: Poor Reproducibility in Experimental Results
Possible Cause: Inconsistent stability of this compound working solutions.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Prepare stock solutions in a stable, anhydrous solvent like DMSO.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Prepare aqueous working solutions immediately before each experiment from the stock solution.
-
Protect all solutions from light.
-
-
Workflow for Consistent Dosing:
Caption: Standardized workflow for preparing this compound solutions.
Experimental Protocols
Protocol: HPLC-UV Method for this compound Stability Assessment
This protocol provides a general framework. Method parameters should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Detection: Monitor at the λmax of this compound. If unknown, perform a UV scan.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
For the stability study, dilute the stock solution in the desired buffer or medium to a final concentration of approximately 10-20 µg/mL.
-
-
Forced Degradation Sample Preparation:
-
Expose the this compound solution to the stress conditions outlined in the forced degradation table.
-
At each time point, neutralize the sample if necessary (e.g., acid/base hydrolysis) and dilute to the working concentration.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Record the peak area of this compound and any degradation products at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
Data Presentation: Hypothetical Stability Data for this compound
Condition Time (hours) % this compound Remaining Control (Dark, RT) 0 100 8 98.5 24 95.2 0.1 M HCl (60°C) 0 100 8 85.3 24 60.1 0.1 M NaOH (RT) 0 100 1 45.2 4 < 10 3% H₂O₂ (RT) 0 100 8 90.7 24 75.4 -
Signaling Pathways and Degradation
While specific signaling pathways for this compound are not well-defined in the available literature, its classification as a flavonoid suggests potential interactions with pathways commonly modulated by this class of compounds, such as antioxidant response pathways (e.g., Nrf2) or anti-inflammatory pathways (e.g., NF-κB).
It is crucial to consider that the observed biological activity may be due to this compound itself, its degradation products, or a combination thereof.
Caption: Potential contribution of degradation products to biological activity.
References
Technical Support Center: Coccineone B Extraction from Plant Material
Welcome to the technical support center for Coccineone B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of this compound from plant sources, primarily Boerhaavia diffusa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it primarily extracted?
A1: this compound is a rotenoid, a class of naturally occurring heterocyclic compounds. It is most notably isolated from the plant Boerhaavia diffusa Linn. (Nyctaginaceae), a perennial creeping herb commonly known as 'Punarnava' in Ayurvedic medicine.[1] The roots and leaves of this plant are reported to contain this compound and other related boeravinones.
Q2: Which solvents are most effective for extracting this compound?
A2: Methanol (B129727) and ethanol, often in aqueous solutions, are frequently reported as effective solvents for the extraction of this compound and other boeravinones from Boerhaavia diffusa.[2][3] The choice of solvent will depend on the subsequent purification strategy. For instance, an ethanolic extract can be subjected to further fractionation using solvents of varying polarities, such as n-butanol, to enrich the this compound fraction.[1] A study found that a 60% aqueous methanol solution provided the highest extraction yield for polyphenolic compounds from B. diffusa roots.[4]
Q3: What are the common methods for extracting this compound?
A3: Common laboratory-scale extraction methods for this compound include:
-
Soxhlet Extraction: A continuous extraction method that is thorough but can expose the extract to high temperatures for extended periods.[5]
-
Reflux Extraction: This involves boiling the plant material in a solvent, which is a relatively rapid method.[6]
-
Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period.[7]
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are modern techniques that can enhance extraction efficiency, often with reduced solvent consumption and extraction time.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector are the most common and accurate methods for quantifying this compound.[6][8] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully used for the quantification of boeravinone-B.[9] These methods allow for the separation and quantification of this compound from other co-extracted compounds.
Q5: What are the typical yields of this compound from Boerhaavia diffusa?
A5: The yield of this compound can vary significantly depending on the plant material (geographical source, part of the plant used, and harvesting time), the extraction method, and the solvent used. One study reported a yield of 0.055% w/w of boeravinone-B in a hydroalcoholic extract of B. diffusa. Other studies have reported yields for related boeravinones, such as 0.22% for boeravinone B and 0.05% for boeravinone E using RP-HPLC analysis.[6]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Increase Extraction Time: Ensure the solvent has sufficient time to penetrate the plant matrix. For maceration, this could be several days. For reflux or Soxhlet, consider increasing the number of cycles or the total extraction time. 2. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent contact. 3. Optimize Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in a saturated solution, preventing further extraction. Increase the volume of the solvent. 4. Agitation: For maceration, ensure regular agitation to improve solvent circulation. |
| Degradation of this compound | 1. Temperature Control: Rotenoids can be sensitive to high temperatures. If using heat-based methods like Soxhlet or reflux, consider reducing the temperature or extraction time. Alternatively, use non-thermal methods like maceration or ultrasound-assisted extraction at a controlled temperature. 2. Light Protection: Phenolic compounds can be light-sensitive. Conduct the extraction in amber glassware or protect the apparatus from light with aluminum foil. 3. pH of Extraction Solvent: The pH can affect the stability of phenolic compounds. While not extensively documented for this compound, it is a factor to consider. |
| Suboptimal Solvent Choice | 1. Solvent Polarity: this compound is a moderately polar compound. Ensure the solvent polarity is appropriate. Methanol, ethanol, and their aqueous mixtures are generally effective. 2. Solvent Comparison: If yields are consistently low, perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the most efficient one for your plant material. |
Low Purity of this compound Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Pigments (e.g., Chlorophyll) | 1. Solvent Partitioning: After initial extraction with a polar solvent like methanol, the extract can be partitioned with a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) and other lipids. 2. Pre-extraction with Non-polar Solvent: Before the main extraction, pre-extract the plant material with a non-polar solvent (e.g., hexane) to remove lipids and some pigments. |
| Co-extraction of Fatty Substances and Waxes | 1. Delipidation: Similar to chlorophyll removal, a pre-extraction step with hexane or petroleum ether is effective. 2. Winterization: Dissolve the crude extract in a suitable solvent (e.g., ethanol) and store it at a low temperature (e.g., -20°C) for several hours. Waxes and lipids will precipitate and can be removed by filtration. |
| Presence of Other Polar Compounds (e.g., Sugars, Saponins) | 1. Liquid-Liquid Fractionation: After the initial extraction, perform liquid-liquid partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. This compound is often found in the n-butanol fraction.[1] 2. Column Chromatography: This is a crucial step for purification. Use silica (B1680970) gel or Sephadex column chromatography with a suitable solvent gradient to isolate this compound from other polar impurities. |
Quantitative Data Summary
The following table summarizes the extractive values of Boerhaavia diffusa roots using different solvents, providing an indication of solvent efficiency for total extractable matter.
| Solvent | Extraction Method | Plant Part | Extractive Value (% w/w) | Reference |
| Methanol | Hot Extraction | Roots | 15.3 | [10] |
| Water | Hot Extraction | Roots | 19.3 | [10] |
| 60% Aqueous Methanol | Maceration with stirring | Roots | Highest Yield (unspecified value) | [4] |
| Methanol | - | Roots | - | [4] |
| 50% Aqueous Ethanol | Maceration | Whole Plant | 11.25 | [7] |
Detailed Experimental Protocol: Methanolic Reflux Extraction and Preliminary Purification
This protocol is a synthesized methodology based on common practices for the extraction of boeravinones from Boerhaavia diffusa.
1. Plant Material Preparation:
- Collect fresh roots of Boerhaavia diffusa.
- Wash the roots thoroughly with water to remove any soil and debris.
- Air-dry the roots in the shade for several days or use a hot air oven at a low temperature (40-50°C) until they are brittle.
- Grind the dried roots into a fine powder (40-60 mesh) using a mechanical grinder.
2. Extraction:
- Weigh 100 g of the powdered root material and place it in a 2 L round-bottom flask.
- Add 1 L of methanol to the flask.
- Set up a reflux condenser and heat the mixture to the boiling point of methanol (approximately 65°C) using a heating mantle.
- Continue the reflux for 2-4 hours.[11]
- Allow the mixture to cool to room temperature.
3. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
- Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
- Dry the resulting crude extract in a vacuum desiccator to obtain a solid residue.
4. Preliminary Purification (Solvent Partitioning):
- Dissolve the crude methanolic extract in a minimal amount of methanol.
- Transfer the solution to a separatory funnel.
- Add an equal volume of hexane and shake vigorously. Allow the layers to separate.
- Collect the lower methanolic layer. Discard the upper hexane layer, which contains non-polar impurities like fats and some pigments.
- Repeat the hexane wash two more times.
- The resulting defatted methanolic extract can be used for further purification by column chromatography.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. ycmou.ac.in [ycmou.ac.in]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. A Box–Behnken Extraction Design and Hepatoprotective Effect of Isolated Eupalitin-3-O-β-D-Galactopyranoside from Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Coccineone B Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for Coccineone B.
I. FAQs: Understanding this compound and its Mechanism of Action
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a flavonoid compound that can be isolated from the roots of Boerhaavia coccinea.[1][2] It has been identified as an agonist for the G protein-coupled receptor 39 (GPR39).[3][4] GPR39 is a zinc-sensing receptor involved in various physiological processes, and its activation has been linked to potential therapeutic benefits.[5]
Q2: What is the signaling pathway of GPR39 upon activation by this compound?
A2: GPR39 activation can lead to the stimulation of multiple G protein signaling pathways, including Gαq, Gαi/o, and Gαs.[3][4][6][7] This can result in downstream effects such as calcium mobilization, modulation of cAMP levels, and β-arrestin recruitment.[6][7][8] The specific pathway activated can be cell-type dependent and may be influenced by the presence of allosteric modulators like zinc.[9]
GPR39 Signaling Pathways Activated by this compound.
II. Troubleshooting Guide: Dose-Response Curve Issues
This guide addresses common problems encountered during the generation of this compound dose-response curves in cell-based assays.
Problem 1: High variability between replicate wells.
Question: I am observing significant differences in the signal between replicate wells at the same this compound concentration. What should I check?
Answer: High variability between replicates is often due to technical errors.[10] Consider the following:
-
Inconsistent Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with a buffer.[10][11]
-
Pipetting Inaccuracy: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure thorough mixing at each step of serial dilutions.[11]
-
Incomplete Reagent Mixing: Make sure all reagents, including this compound dilutions, are thoroughly mixed before being added to the wells.[10]
| Parameter | Recommendation | Potential Impact of Inconsistency |
| Cell Seeding Density | Optimize and maintain a consistent density across all wells. | Affects final readout and calculated EC50. |
| Pipetting Technique | Use calibrated pipettes and appropriate techniques (e.g., reverse pipetting). | Introduces errors in compound concentration and cell numbers. |
| Plate Edge Effects | Avoid using outer wells for samples or fill them with buffer. | Can lead to systematic variations in cell growth and signal. |
Problem 2: The dose-response curve is flat or shows no response.
Question: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?
Answer: An inconsistent or absent dose-response curve can arise from several factors:[11]
-
Compound Solubility and Stability: this compound is soluble in DMSO. Poor solubility in the final assay medium can lead to precipitation and an inaccurate effective concentration.[11]
-
Cell Health and Viability: The health and passage number of your cell line can significantly impact experimental outcomes. Unhealthy cells, contamination, or high passage numbers can lead to inconsistent responses.[11][12][13]
-
Assay-Specific Parameters: The choice of assay, incubation times, and detection methods can all influence the shape of the dose-response curve.[11]
Problem 3: The EC50 value varies significantly between experiments.
Question: My calculated EC50 values for this compound are not consistent across different experimental runs. Why is this happening?
Answer: High variability in EC50 values is a common issue in cell-based assays and can be attributed to:[10][11]
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well will lead to differences in the final readout, affecting the calculated EC50.[11]
-
Differences in Assay Conditions: Minor day-to-day variations in incubation time, temperature, or CO2 levels can impact cell growth and drug response.[11]
-
Reagent Variability: Batch-to-batch variations in reagents, including serum and the this compound compound itself, can affect the results.
| Parameter | Recommendation | Potential Impact of Inconsistency |
| Cell Passage Number | Use cells within a consistent and low passage number range. | High passage numbers can alter cell phenotype and response. |
| Incubation Time | Optimize and standardize the incubation time for all experiments. | Can affect the magnitude of the response and the apparent EC50. |
| Serum Concentration | Use the same batch of serum and maintain a consistent concentration. | Serum components can interact with the compound or affect cell signaling. |
III. Experimental Protocols: Key Methodologies
A. General Cell-Based Assay Workflow for this compound Dose-Response Analysis
This protocol outlines a general workflow for assessing the dose-response of this compound in a cell line expressing GPR39.
General workflow for this compound dose-response experiments.
B. Detailed Methodologies
1. Cell Culture and Seeding:
-
Culture a cell line endogenously or recombinantly expressing GPR39 in the appropriate growth medium.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]
2. This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in a suitable buffer or cell culture medium to create a range of concentrations. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells.[11]
-
Add the this compound dilutions to the appropriate wells of the cell plate. Include a vehicle control (DMSO only).
3. Assay Readout and Data Analysis:
-
Following an optimized incubation period, perform the assay readout according to the manufacturer's instructions for your chosen assay (e.g., calcium mobilization, cAMP assay).
-
Plot the response as a function of the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50, Hill slope, and maximal efficacy.[14][15]
IV. Data Presentation: Example Dose-Response Parameters
The following table provides an example of how to present quantitative data from this compound dose-response experiments.
| Parameter | Description | Example Value |
| EC50 | The concentration of this compound that produces 50% of the maximal response. | 1.5 µM |
| Hill Slope | Describes the steepness of the dose-response curve. | 1.2 |
| Emax | The maximum response achievable with this compound. | 95% |
| R² | A measure of the goodness of fit of the curve to the data. | 0.98 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An agonist of a zinc-sensing receptor GPR39 enhances tight junction assembly in intestinal epithelial cells via an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 7. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 9. Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 15. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Enhancing the Purity of Isolated Coccineone B
Welcome to the technical support center for the purification of Coccineone B. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity this compound for their experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its common sources?
This compound is a flavonoid compound.[1] It has been isolated from the roots of Boerhaavia coccinea and Boerhaavia diffusa.[1][2] These plants contain a variety of other related compounds, such as boeravinones, which can act as impurities during the isolation process.[2][3]
Q2: My initial crude extract is a complex mixture. What is the best first step for cleanup?
A crude plant extract is often complex. A recommended initial step is liquid-liquid extraction (LLE) or solvent partitioning.[4][5] This technique separates compounds based on their differential solubility in immiscible solvents (e.g., hexane, ethyl acetate, and water). This step effectively removes highly nonpolar compounds like fats and chlorophylls, and highly polar compounds, thereby enriching the fraction containing this compound before chromatographic purification.[5]
Troubleshooting LLE:
-
Emulsion Formation: If an emulsion forms between the solvent layers, it can trap your target compound. To resolve this, you can try gentle swirling instead of vigorous shaking, adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or centrifugation to break the emulsion.[6]
Q3: I'm performing silica (B1680970) gel column chromatography, but my fractions are still impure. What can I do?
This is a common challenge when purifying natural products, as they often contain structurally similar compounds.[7]
Troubleshooting Column Chromatography:
-
Co-eluting Impurities: If impurities are eluting with this compound, your solvent system may not be selective enough.
-
Optimize the Mobile Phase: Run analytical Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best separation between this compound and the impurities.[8]
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This will improve the resolution between compounds with similar polarities.[4]
-
-
Poor Resolution: If peaks are broad or overlapping, you may be overloading the column. Try reducing the amount of crude extract loaded onto the column. Also, ensure the column is packed properly to avoid channeling.
Q4: My purity after silica gel chromatography is around 90-95%. How can I achieve >98% purity for biological assays?
To achieve high purity, a secondary, high-resolution chromatographic step is typically required.[7][9] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for this final polishing step.[10][11]
Key advantages of Prep-HPLC:
-
High Resolution: Capable of separating compounds with very similar chemical structures.[11]
-
High Purity: Can yield purities of >99% for the target compound.[12]
-
Reproducibility: HPLC methods are highly reproducible and scalable.
A reversed-phase C18 column is commonly used for the purification of flavonoids and terpenoids.[10][13]
Experimental Protocols & Methodologies
Protocol 1: General Workflow for this compound Isolation
This workflow outlines the multi-step process from crude plant material to highly purified this compound.
Caption: General workflow for isolating high-purity this compound.
Protocol 2: Preparative HPLC for Final Purification
This protocol is intended for researchers who have already performed a primary purification and have this compound at ~90-95% purity.
-
Instrument: Preparative HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[10]
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).[13][14]
-
Mobile Phase:
-
Elution Method: Gradient elution is recommended to ensure good separation. An example gradient is:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: 100% to 30% B (re-equilibration)
-
-
Flow Rate: Typically 2-5 mL/min for a 10 mm i.d. column.[10]
-
Detection Wavelength: Monitor at the λmax of this compound, which can be determined from a UV scan (e.g., 273 nm for related boeravinones).[15]
-
Injection Volume: Dissolve the partially pure sample in a small volume of the initial mobile phase and inject. The volume will depend on the column size and sample concentration.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from prior analytical HPLC runs.[10]
Data & Purity Comparison
The following table summarizes the expected outcomes from different stages of purification. Values are estimates and can vary based on the initial quality of the plant material and experimental conditions.
| Purification Technique | Typical Starting Purity | Expected Final Purity | Typical Yield | Key Considerations |
| Liquid-Liquid Extraction | 1-5% (in crude extract) | 10-20% | High | Removes major classes of interfering compounds.[5] |
| Silica Gel Chromatography | 10-20% | 85-95% | Moderate | Good for bulk separation but may not resolve closely related compounds.[9] |
| Preparative HPLC | 85-95% | >98% | Low to Moderate | Essential for achieving high purity required for sensitive assays; can be expensive.[10][12] |
Troubleshooting Logic for Low Purity
If you are experiencing low purity after your final purification step, use the following logic diagram to identify potential causes and solutions.
Caption: Troubleshooting flowchart for low purity issues in HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. tjpps.org [tjpps.org]
- 9. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. iipseries.org [iipseries.org]
- 12. extraktlab.com [extraktlab.com]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Coccineone B Vehicle Control Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Coccineone B in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for this compound in in vitro experiments?
A1: The choice of vehicle control depends on the solvent used to dissolve this compound. For flavonoids like this compound, Dimethyl Sulfoxide (DMSO) is a common solvent. Therefore, the appropriate vehicle control would be the same concentration of DMSO used to dilute the this compound in your final experimental setup. It is crucial to keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cellular effects.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in a suitable organic solvent such as DMSO.[1][2] It is standard practice to create a high-concentration stock solution (e.g., 10 mM or 100 mM) which can then be serially diluted to the desired final concentration in your cell culture medium.[1] For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. Always ensure the compound is fully dissolved before making further dilutions.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound is a flavonoid isolated from the roots of Boerhaavia coccinea.[3] As with many natural products, it is best to store the powder at room temperature in continental US, though this may vary elsewhere.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability and prevent degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Some compounds may be light-sensitive, so storing them in amber vials or tubes wrapped in foil is a good practice.[1]
Troubleshooting Guide
Q1: I observed precipitation of this compound after adding it to my cell culture medium. What should I do?
A1: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous culture medium. Here are a few troubleshooting steps:
-
Lower the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase the solvent concentration: While not ideal, slightly increasing the final DMSO concentration might help, but be mindful of potential toxicity to your cells. Always run a vehicle control with the same final DMSO concentration.
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment. Do not store diluted solutions in aqueous media for extended periods.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution may help with solubility.
Q2: My vehicle control is showing significant effects on the cells. How can I address this?
A2: If your vehicle control (e.g., DMSO) is causing cellular toxicity or other unintended effects, the concentration is likely too high.
-
Reduce the vehicle concentration: The most effective solution is to lower the final concentration of the vehicle in your experiment. Aim for a final concentration of 0.1% or lower.
-
Test alternative solvents: If reducing the concentration is not feasible due to the solubility of this compound, you could explore other less cytotoxic solvents. However, this will require re-validating your experimental setup.
-
Perform a dose-response curve for the vehicle: To determine the maximum non-toxic concentration of your vehicle for your specific cell type, run a dose-response experiment with the vehicle alone.
Q3: I am seeing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Stock solution stability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound. Preparing fresh stock solutions periodically is recommended.
-
Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate dilutions. Small errors in pipetting can lead to significant variations in the final concentration.
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Uniform cell seeding: Ensure that cells are evenly seeded across all wells of your culture plates to minimize variability in cell number at the start of the experiment.
Data Summary
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | 10-100 mM |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots |
| Final Vehicle Concentration | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Vehicle Control
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare your desired volume and concentration of the stock solution (e.g., 10 mM).
-
Dissolve the compound: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution: Vortex the tube until the this compound is completely dissolved. A brief sonication step may be used if necessary.
-
Sterilization: While the DMSO stock solution is generally considered sterile, it can be filter-sterilized using a 0.22 µm syringe filter if required for your specific application.
-
Aliquoting and storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
-
Vehicle control preparation: Prepare aliquots of the same batch of DMSO used to dissolve the this compound. These will serve as your vehicle control.
Visualizations
References
Long-term storage conditions for Coccineone B
This technical support center provides guidance on the long-term storage, handling, and experimental use of Coccineone B for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. While some suppliers may indicate room temperature storage for short-term shipping and handling, colder temperatures are preferable for preserving the integrity of the compound over extended periods. Always refer to the Certificate of Analysis (CoA) provided by your supplier for specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound, a flavonoid, is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). To prepare a stock solution, dissolve the solid compound in a suitable solvent to a desired concentration. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q4: What is the known mechanism of action for this compound?
A4: this compound is isolated from Boerhaavia diffusa, a plant known for its anti-inflammatory properties. While the specific mechanism of this compound is not extensively characterized, related compounds (rotenoids) from the same plant have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. Additionally, other compounds from Boerhaavia diffusa have been observed to modulate inflammatory signaling pathways such as MAP kinase and NF-κB.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures, protected from light. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Incomplete dissolution of the compound. | Before use, ensure the compound is fully dissolved in the solvent. Gentle warming and vortexing may be necessary. | |
| Low solubility in aqueous buffers | This compound is a hydrophobic molecule. | For cell-based assays, it is common to use a stock solution in an organic solvent like DMSO and then dilute it in the aqueous culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Precipitation in cell culture media | The compound's solubility limit in the aqueous medium is exceeded. | Lower the final concentration of this compound in the assay. Perform a solubility test in your specific culture medium prior to the experiment. |
Long-Term Storage Conditions
Quantitative data on the long-term stability of this compound is limited. The following recommendations are based on general practices for natural products and related compounds.
| Form | Temperature | Solvent | Duration | Notes |
| Solid | Room Temperature | N/A | Short-term | As suggested by some suppliers for shipping.[1] |
| Solid | -20°C | N/A | Long-term | Recommended for preserving compound integrity. |
| Solution | -20°C or -80°C | DMSO, Ethanol, Methanol | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Quantification of Boeravinones (including this compound) by UPLC
This protocol is adapted from a method for the analysis of boeravinones in Boerhaavia diffusa root extracts and can be used for the quality control of this compound.
1. Sample Preparation: a. Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. b. From the stock solution, prepare a series of calibration standards by serial dilution with methanol.
2. UPLC Conditions:
-
Column: BEH Shield C18 (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with methanol and water (containing 0.1% acetic acid).
-
Flow Rate: 0.4 mL/min
-
Detection: Photodiode Array (PDA) detector at λmax 273 nm.
3. Analysis: a. Inject the prepared standards and samples onto the UPLC system. b. Construct a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Hypothesized Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates a potential mechanism of action for this compound based on the known anti-inflammatory properties of extracts from Boerhaavia diffusa and related rotenoid compounds. It is hypothesized that this compound may inhibit key inflammatory signaling pathways.
Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical workflow for evaluating the anti-inflammatory effects of this compound in a cell-based assay.
References
Minimizing off-target effects of Coccineone B in cellular assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Coccineone B in cellular assays, with a focus on identifying and minimizing off-target effects. This compound is a rotenoid, a class of isoflavonoids, isolated from Boerhaavia diffusa.[1] Understanding its polypharmacology is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: As a rotenoid, the primary and most well-characterized mechanism of action for this compound is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[2][3] This disruption of mitochondrial respiration leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can subsequently induce apoptosis.[4]
Q2: What are the potential off-target effects of this compound?
A2: this compound belongs to the flavonoid family, which is known for interacting with a wide range of cellular targets. Potential off-target effects may include:
-
Inhibition of Cyclooxygenase (COX) enzymes: Some rotenoids isolated from Boerhaavia diffusa have been shown to inhibit COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway.
-
Kinase Inhibition: Flavonoids have been reported to inhibit various protein kinases, which could lead to unintended effects on cell signaling pathways.
-
Modulation of Aryl Hydrocarbon Receptor (AHR): Certain flavonoids can interact with AHR, a transcription factor involved in cellular responses to environmental stimuli.
-
Interference with Cellular Assays: Flavonoids can interfere with common assay readouts. For example, they can reduce tetrazolium salts (like in the MTT assay) non-enzymatically, leading to an overestimation of cell viability. They can also possess intrinsic fluorescence, which can interfere with fluorescence-based assays.
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Mitochondrial Complex I Inhibitor: Compare the cellular phenotype induced by this compound with that of another known complex I inhibitor (e.g., Piericidin A). A similar phenotype strengthens the hypothesis of an on-target effect.
-
Rescue Experiments: If this compound induces a specific phenotype, try to rescue it by providing downstream metabolites that are depleted due to mitochondrial dysfunction (e.g., supplementing with pyruvate (B1213749) or uridine).
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to mitochondrial complex I in intact cells.
-
Counter-Screening: Profile this compound against a panel of known off-targets for flavonoids, such as a kinase panel or COX enzymes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays (e.g., MTT). | 1. Flavonoid interference with the assay reagent. 2. Time-dependent effects of the compound. | 1. Use an alternative viability assay that is less prone to interference, such as Trypan Blue exclusion or a crystal violet assay. 2. Perform a time-course experiment to determine the optimal endpoint. IC50 values can change significantly with different incubation times.[5][6] |
| Observed phenotype does not match known effects of mitochondrial complex I inhibition. | 1. The phenotype is due to an off-target effect. 2. The cell line used has a unique metabolic profile. | 1. Perform counter-screening against likely off-targets (e.g., COX enzymes, kinase panels). 2. Use a cell line with known sensitivity to mitochondrial inhibitors as a positive control. |
| Difficulty in solubilizing this compound for cellular assays. | 1. This compound is a hydrophobic molecule. | 1. Use DMSO as a stock solvent. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced toxicity. |
| High background in fluorescence-based assays. | 1. This compound may be autofluorescent. | 1. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If it is fluorescent, consider using a different assay with a non-fluorescent readout. |
Quantitative Data
Table 1: Representative IC50 Values of Rotenoids for Mitochondrial Complex I Inhibition
| Compound | System | IC50 | Reference |
| Rotenone (B1679576) | Bovine heart mitochondria | ~2.5 nM | [3] |
| Rotenone | SH-SY5Y cells | 25 nM | [2] |
| Deguelin | Bovine heart mitochondria | 10.6 nM | [7] |
| Amorphigenin | Bovine heart mitochondria | 130 nM | [7] |
Table 2: Representative Cytotoxicity of Rotenoids in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Rotenone | SW480 (colon cancer) | CCK-8 | ~5 µM | [4] |
| Rotenone | SW620 (colon cancer) | CCK-8 | ~10 µM | [4] |
| Hydroxylated Rotenoids | L5178Y (mouse lymphoma) | MTT | 0.2-0.9 µM | [7] |
Table 3: Representative IC50 Values for COX Inhibition by Rotenoids from Boerhaavia diffusa
| Compound | Target | IC50 |
| Boeravinone G | COX-1 | 21.7 ± 0.5 µM |
| Boeravinone G | COX-2 | 25.5 ± 0.6 µM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][9][10][11][12]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Mitochondrial Complex I Activity Assay
This protocol is a generalized procedure based on commercially available kits.[1][3][13][14]
Materials:
-
Isolated mitochondria from cells or tissue
-
This compound
-
Complex I Assay Buffer
-
NADH
-
Decylubiquinone (Coenzyme Q analog)
-
Complex I Dye (e.g., a colorimetric electron acceptor)
-
Rotenone (as a positive control for inhibition)
-
96-well plate
Procedure:
-
Isolate mitochondria from your cells or tissue of interest using a standard protocol or a commercial kit.
-
Determine the protein concentration of the mitochondrial preparation.
-
In a 96-well plate, prepare a reaction mix containing the Complex I Assay Buffer and the Complex I Dye.
-
Add the isolated mitochondria to the wells.
-
Prepare a serial dilution of this compound and add it to the wells. Include wells with a known Complex I inhibitor like rotenone as a positive control and a vehicle control.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding NADH and decylubiquinone.
-
Immediately measure the change in absorbance of the Complex I Dye over time using a plate reader in kinetic mode. The rate of change in absorbance is proportional to the Complex I activity.
Visualizations
Caption: Workflow for distinguishing on-target from off-target effects of this compound.
Caption: On-target mechanism of this compound via mitochondrial complex I inhibition.
References
- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. products.advansta.com [products.advansta.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 10. pnas.org [pnas.org]
- 11. biomol.com [biomol.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can Lipo-Flavonoid Stop the Ringing in My Ears? [healthline.com]
Validation & Comparative
Coccineone B and Other Rotenoids: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotenoids, a class of naturally occurring isoflavonoids, have garnered significant interest in the scientific community for their diverse biological activities, including potent insecticidal and piscicidal properties. More recently, their potential as anticancer agents has come under investigation due to their ability to induce cytotoxicity in various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of Coccineone B, a rotenoid isolated from Boerhaavia diffusa, and other well-characterized rotenoids such as rotenone, tephrosin (B192491), and deguelin (B1683977). The information presented herein is based on available experimental data from peer-reviewed studies.
Comparative Cytotoxicity of Selected Rotenoids
The cytotoxic potential of rotenoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.
While extensive cytotoxic data for this compound is limited in the current scientific literature, some studies suggest that rotenoids isolated from Boerhaavia diffusa, including this compound, may be non-cytotoxic.[1][2] This is attributed to the absence of specific structural features, such as a prenyl-derived ring on ring D and dimethoxy substitution on ring A, which are considered essential for the cytotoxic activity of many rotenoids.[1][2]
In contrast, other rotenoids like rotenone, tephrosin, and deguelin have been more extensively studied and have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4] The following table summarizes the available IC50 values for these compounds.
| Rotenoid | Cell Line | Cell Type | IC50 (µM) | Reference |
| Tephrosin | SW1990 | Pancreatic Cancer | 2.62 | [3] |
| PANC-1 | Pancreatic Cancer | 0.82 | [3] | |
| CFPAC-1 | Pancreatic Cancer | 2.91 | [3] | |
| MIAPaCa | Pancreatic Cancer | 2.79 | [3] | |
| Rotenone | SH-SY5Y | Neuroblastoma | ~0.5-1.0 | [5] |
| Deguelin | Aphid Nymphs | Insect | 9.03 (24h), 7.75 (48h) | [4] |
| Aphid Adults | Insect | 12.10 (24h), 10.88 (48h) | [4] |
Note: The data for deguelin is for its insecticidal activity, which is a form of cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of rotenoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the rotenoid compounds (e.g., this compound, rotenone, tephrosin) for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining can be used to quantify apoptotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the rotenoid compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways in Rotenoid-Induced Cytotoxicity
The cytotoxic effects of several rotenoids have been linked to the induction of oxidative stress and the subsequent activation of apoptotic signaling pathways. For instance, tephrosin has been shown to induce apoptosis in pancreatic cancer cells through the generation of reactive oxygen species (ROS).[3][6] This leads to the activation of caspases, a family of proteases that play a crucial role in executing apoptosis.
Below is a generalized diagram illustrating a potential signaling pathway for rotenoid-induced cytotoxicity.
References
- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 3. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in Rotenone and Deguelin Contents among Strains across Four Tephrosia Species and Their Activities against Aphids and Whiteflies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotenone and Its Derivative, Rotenoisin A, Induce Neurodegeneration Differentially in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anticancer Potential of Clausine-B Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clausine-B's anticancer activity, supported by experimental data. Clausine-B, a carbazole (B46965) alkaloid isolated from the stem bark of Clausena excavata, has demonstrated significant antiproliferative properties against a range of human cancer cell lines. [1][2]
Comparative Anticancer Efficacy of Clausine-B
The cytotoxic effect of Clausine-B was evaluated across five human cancer cell lines: HepG2 (hepatic cancer), MCF-7 (hormone-dependent breast cancer), MDA-MB-231 (non-hormone-dependent breast cancer), HeLa (cervical cancer), and CAOV3 (ovarian cancer).[1][2] A normal liver cell line, Chang, was utilized as a control to assess the compound's selectivity.[1][2] The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.[1][2]
Clausine-B was found to be active, with IC50 values under 30 μg/mL, against four of the five cancer cell lines tested.[1] The most potent activity was observed in the MDA-MB-231 and HeLa cell lines.[1] Notably, Clausine-B exhibited no cytotoxic effect on the normal Chang liver cell line, suggesting a degree of selectivity for cancer cells.[1][2]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MDA-MB-231 | Non-hormone-dependent Breast Cancer | 21.50 ± 0.04[2] |
| HeLa | Cervical Cancer | 22.90 ± 0.45[2] |
| CAOV3 | Ovarian Cancer | 27.00 ± 0.29[2] |
| HepG2 | Hepatic Cancer | 28.94 ± 0.00[2] |
| MCF-7 | Hormone-dependent Breast Cancer | 52.90 ± 8.49[2] |
| Chang | Normal Liver | None[2] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of Clausine-B was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium was replaced with fresh medium containing various concentrations of Clausine-B. Control wells received medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates were incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solubilization solution (e.g., from Roche Diagnostics), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathway Modulation
While the precise molecular mechanism of Clausine-B is still under investigation, many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common pathway implicated in cancer is the PI3K/Akt pathway, which is often hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.
Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by Clausine-B to fully understand its anticancer mechanism of action. This will be crucial for its future development as a potential therapeutic agent.
References
Coccineone B mechanism of action compared to known COX-2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to COX-2 and its Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1]
Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor. Its mechanism of action involves blocking the active site of the COX-2 enzyme, thereby preventing the synthesis of prostaglandins. The selectivity of Celecoxib for COX-2 over COX-1 is attributed to the presence of a larger and more flexible active site in the COX-2 enzyme, which can accommodate the bulkier structure of Celecoxib.[2]
Coccineone B: A Potential Natural COX-2 Inhibitor
This compound is a flavonoid, specifically a rotenoid, isolated from the roots of Boerhaavia diffusa (also known as Boerhaavia coccinea). Extracts of Boerhaavia diffusa have been traditionally used for their anti-inflammatory properties. While direct studies on this compound's interaction with the COX-2 enzyme are limited, research on other rotenoids isolated from the same plant provides valuable insights into its potential mechanism of action.
A study on rotenoids from Boerhaavia diffusa evaluated their COX-1 and COX-2 inhibitory activities. Although this compound was not specifically tested, other rotenoids from the plant demonstrated inhibitory effects on both COX isoforms.[3][4] This suggests that this compound, as a structurally related compound, may also possess COX-inhibitory properties. The general mechanism for flavonoids as COX inhibitors is thought to involve their ability to interact with the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions, thereby preventing substrate binding.
Quantitative Comparison of Inhibitory Activity
To provide a quantitative perspective, the following table summarizes the available IC50 values for rotenoids from Boerhaavia diffusa and compares them with the known COX-2 inhibitor, Celecoxib. It is important to reiterate that the data for the rotenoids is presented as a proxy for the potential activity of this compound.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| Rotenoid Compound 7 (from B. diffusa) | COX-1 | 21.7 ± 0.5 | [3][4] |
| COX-2 | 25.5 ± 0.6 | [3][4] | |
| Boeravinone B (from B. diffusa) | COX-1 | > 100 | [3][4] |
| COX-2 | > 100 | [3][4] | |
| Celecoxib | COX-1 | 15 | [5] |
| COX-2 | 0.04 | [5] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the COX-2 signaling pathway and the proposed inhibitory mechanisms of selective COX-2 inhibitors and potentially this compound.
Figure 1: Simplified COX-2 signaling pathway leading to inflammation.
Figure 2: Mechanism of action of COX-2 inhibitors.
Experimental Protocols for COX-2 Inhibition Assays
The determination of COX-2 inhibitory activity typically involves in vitro enzymatic assays. A common method is the measurement of prostaglandin E2 (PGE2) production from arachidonic acid by purified COX-2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.
Materials:
-
Purified human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for PGE2 quantification
Procedure:
-
Enzyme Preparation: The purified COX-2 enzyme is diluted to an appropriate concentration in the assay buffer.
-
Inhibitor Incubation: A range of concentrations of the test compound and the reference inhibitor are pre-incubated with the COX-2 enzyme for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). A control group with no inhibitor is also included.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination: After a defined incubation time (e.g., 10 minutes), the reaction is stopped, typically by adding a quenching agent like hydrochloric acid.
-
PGE2 Quantification: The amount of PGE2 produced in each reaction is measured using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
While direct experimental evidence for the COX-2 inhibitory activity of this compound is currently lacking, its structural similarity to other rotenoids from Boerhaavia diffusa that have demonstrated COX inhibition suggests it as a promising candidate for further investigation. The provided data on related compounds and the general mechanisms of flavonoid-based COX inhibition offer a foundation for future research into the anti-inflammatory potential of this compound. Further studies employing the described experimental protocols are necessary to elucidate its precise mechanism of action and quantify its inhibitory potency against COX-2.
References
- 1. Selective inhibition of cyclooxygenase-2 by C-phycocyanin, a biliprotein from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Coccineone B's antioxidant potential with standard antioxidants
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a continuous endeavor. Coccineone B, a rotenoid flavonoid isolated from the roots of Boerhaavia diffusa, has emerged as a compound of interest. This guide provides a comprehensive cross-validation of this compound's antioxidant potential against established standard antioxidants, supported by available experimental data and detailed methodologies.
While direct quantitative antioxidant data for purified this compound is limited in publicly available literature, studies on closely related boeravinones from the same plant provide valuable insights into its potential efficacy. This comparison guide synthesizes the available information to offer a clear perspective on its standing within the antioxidant landscape.
Comparative Antioxidant Activity
For a clear comparison, the following table presents typical IC50 values for standard antioxidants in common assays. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.
| Antioxidant Assay | Standard Antioxidant | Typical IC50 Value (µg/mL) |
| DPPH Radical Scavenging | Vitamin C (Ascorbic Acid) | 2 - 8 |
| Trolox | 3 - 10[3] | |
| Quercetin | 1 - 5[4] | |
| Butylated Hydroxytoluene (BHT) | 15 - 30[3][5] | |
| ABTS Radical Scavenging | Vitamin C (Ascorbic Acid) | 5 - 15[6] |
| Trolox | 2 - 8[3] | |
| Quercetin | 1 - 7[4] | |
| FRAP (Ferric Reducing Antioxidant Power) | Vitamin C (Ascorbic Acid) | Expressed as FRAP value (µM Fe(II)/µg) |
| Trolox | Expressed as Trolox Equivalents (TEAC) | |
| Quercetin | Expressed as FRAP value (µM Fe(II)/µg) |
Note: IC50 values are dependent on specific experimental conditions and should be considered as representative ranges.
Experimental Protocols
Accurate and reproducible experimental design is paramount in evaluating antioxidant potential. Below are detailed methodologies for the key assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve this compound and standard antioxidants in a suitable solvent (e.g., methanol) to create a range of concentrations.
-
Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Reagent Preparation: Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.
-
Reaction Mixture: Add the sample or standard solution to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at the designated wavelength.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare solutions of this compound and standard antioxidants. A standard curve is typically generated using known concentrations of FeSO₄·7H₂O.
-
Reaction Mixture: Add the sample or standard solution to the FRAP reagent.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or another standard equivalent.
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying mechanisms of antioxidant action, the following diagrams are provided.
Workflow of the DPPH Radical Scavenging Assay.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Target of Coccineone B: A Comparative Guide to NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the therapeutic target of Coccineone B, a naturally occurring rotenoid. Due to the limited availability of direct experimental data on this compound, this document will use the closely related compound, Boeravinone B, as a proxy to explore the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Boeravinone B, also isolated from Boerhaavia diffusa, has been shown to modulate this critical inflammatory pathway.
This guide will compare Boeravinone B with other well-characterized inhibitors of the NF-κB pathway, presenting supporting experimental data and detailed protocols to aid in the design and execution of target validation studies.
Comparison of NF-κB Inhibitors
The following table summarizes the performance of Boeravinone B alongside other known NF-κB inhibitors. The data is compiled from various studies and presented for comparative purposes.
| Compound | Class | Mechanism of Action | Potency (IC₅₀) | Cell Viability/Cytotoxicity |
| Boeravinone B | Natural Product (Rotenoid) | Inhibits RANKL-induced phosphorylation of IκBα and p65, preventing NF-κB nuclear translocation.[1][2] | Not explicitly reported for direct NF-κB inhibition. Showed significant inhibition of osteoclast differentiation at 20 μM.[2] | No significant cytotoxicity observed at concentrations effective for inhibiting osteoclast differentiation.[1][2] |
| Parthenolide (B1678480) | Natural Product (Sesquiterpene Lactone) | Directly inhibits IκB Kinase (IKK), preventing IκBα phosphorylation and degradation.[3][4] | ~5-10 μM for NF-κB inhibition in various cell lines.[3][5][6] | Can induce apoptosis at higher concentrations; cytotoxicity is cell-type dependent. |
| MG-132 | Synthetic (Peptide Aldehyde) | Reversible inhibitor of the 26S proteasome, preventing the degradation of phosphorylated IκBα.[7][8][9][10][11] | 3 μM for NF-κB activation inhibition.[7] | Induces apoptosis and can be cytotoxic, as it affects overall protein turnover.[10][11] |
| BAY 11-7082 | Synthetic (E-alkene) | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[12][13][14][15][16] | 10 μM for inhibition of TNF-α-induced IκBα phosphorylation.[12][13][14][15] | Can induce apoptosis and affect cell proliferation at concentrations used for NF-κB inhibition.[12][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's therapeutic target.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.
Principle: Cells are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB binds to these sites and drives the expression of luciferase. The resulting luminescence is proportional to NF-κB activity and can be measured using a luminometer. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.[17][18][19][20][21]
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HeLa, or RAW 264.7) in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the test compound (e.g., this compound, Boeravinone B) or known inhibitors (e.g., Parthenolide) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10-20 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Western Blot for Phosphorylated IκBα
This assay directly assesses the activation of the NF-κB pathway by measuring the phosphorylation of its key inhibitory protein, IκBα.
Principle: Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus. A Western blot using an antibody specific to the phosphorylated form of IκBα can detect this initial activation step.[22][23][24][25]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α or LPS) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Visualizations
The following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and the logical framework for validating this compound's therapeutic target.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for an NF-κB luciferase reporter assay.
Caption: Logical framework for validating the therapeutic target of this compound.
References
- 1. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 6. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MG132 - Wikipedia [en.wikipedia.org]
- 8. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. MCPIP1 contributes to the toxicity of proteasome inhibitor MG-132 in HeLa cells by the inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 14. apexbt.com [apexbt.com]
- 15. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 18. benchchem.com [benchchem.com]
- 19. bowdish.ca [bowdish.ca]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Safe Disposal of Coccineone B: A Procedural Guide
Disclaimer: This document provides general guidance for the disposal of flavonoids. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS for Coccineone B if one is available and adhere to all local, state, and federal regulations. A qualified environmental health and safety (EHS) professional should be consulted for specific disposal requirements at your institution.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₆ | [1] |
| Molecular Weight | 298.25 g/mol | [1] |
General Disposal Procedures for Flavonoids
Based on safety data sheets for other flavonoids, the following step-by-step procedure outlines the recommended course of action for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
Step 3: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Improper mixing of chemicals can lead to hazardous reactions.
Step 4: Storage of Waste
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all available information about the compound.
Important Considerations:
-
Aquatic Toxicity: Flavonoids can be toxic to aquatic organisms. Therefore, it is crucial to prevent this compound from entering drains, sewers, or waterways.
-
Spill Management: In the event of a spill, contain the material and clean it up using an inert absorbent material. Collect the absorbed material in a sealed container for disposal as hazardous waste.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available search results. The disposal procedure should follow the general guidelines for chemical waste management as outlined above and by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Coccineone B
Standard Operating Procedure: Handling Coccineone B
Disclaimer: this compound is a chemical intended for research use only.[1][2] Its toxicological properties have not been fully investigated. This standard operating procedure (SOP) is based on a precautionary approach, treating the compound as potentially hazardous. All personnel must be trained on this SOP and general laboratory safety before handling this substance. A comprehensive, site-specific risk assessment should be conducted before commencing any work.
Hazard Assessment
This compound is a flavonoid isolated from the roots of Boerhaavia coccinea.[1][2] While related plant extracts have been studied for various therapeutic properties, the specific hazards of the isolated this compound compound are not well-documented.[3][4] Therefore, it must be handled with care to avoid skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE)
Based on general best practices for handling chemicals of unknown toxicity, the following PPE is mandatory.[5][6][7]
PPE Requirements for Handling this compound
| Task | Glove Type | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Handling Solid | Nitrile or Neoprene Gloves (Double-gloved recommended) | Safety glasses with side shields | Fully-buttoned lab coat | Recommended if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Nitrile or Neoprene Gloves (Double-gloved recommended) | Chemical splash goggles or a face shield worn over safety glasses[5] | Chemical-resistant apron over a lab coat | Required if outside a certified chemical fume hood |
| Spill Cleanup | Heavy-duty Nitrile or Butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Note: Always inspect PPE for damage before use. Contaminated leather items, such as shoes or belts, cannot be decontaminated and must be discarded as hazardous waste.[6]
Glove Selection and Use
-
Always wear unlined, chemical-resistant gloves.[5] Nitrile and neoprene gloves generally offer good protection against a wide range of chemicals.[5]
-
For tasks with a higher risk of splashes, wearing elbow-length gloves or two pairs of gloves (double-gloving) is recommended.[6]
-
If gloves are contaminated, wash the outside of the gloves before removing them, and then wash your hands thoroughly.[6]
Operational Plan: Handling Procedures
Engineering Controls
-
Ventilation: All procedures involving solid this compound or its solutions should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located within the immediate work area.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as specified in the table above.
-
-
Weighing (Solid Compound):
-
Perform weighing within a fume hood or a ventilated balance enclosure.
-
Use a spatula to handle the powder. Avoid creating dust.
-
Carefully clean the spatula and weighing vessel after use.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed or vented within the fume hood.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) followed by water.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron/coverall, inner gloves, face shield/goggles, and finally, the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect contaminated consumables (e.g., pipette tips, gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Disposal:
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.
-
Emergency Procedures
Spill Response
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or generates significant dust/vapors, evacuate the area.
-
Protect Yourself: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: Cover the spill with an appropriate absorbent material, working from the outside in.
-
Clean: Collect the absorbed material using spark-proof tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for ensuring safety when planning and executing experiments with this compound.
Caption: Workflow for Safely Handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
